molecular formula C5H10N2O B1509257 (R)-3-Amino-1-methyl-pyrrolidin-2-one CAS No. 782446-70-2

(R)-3-Amino-1-methyl-pyrrolidin-2-one

Cat. No.: B1509257
CAS No.: 782446-70-2
M. Wt: 114.15 g/mol
InChI Key: VZDMTWJWRRUJED-SCSAIBSYSA-N
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Description

(R)-3-Amino-1-methyl-pyrrolidin-2-one is a chiral pyrrolidinone derivative of interest in medicinal chemistry and organic synthesis. While direct studies on this specific compound are limited, its structure is closely related to other biologically active 3-aminopyrrolidin-2-ones. For instance, the compound (R)-3-amino-1-hydroxypyrrolidin-2-one (HA-966) is a well-characterized neuroprotective agent that acts as a specific antagonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor complex . This mechanism is relevant for research into neurodegenerative disorders such as those arising from stroke, cerebral ischemia, epilepsy, and Huntington's disease . The core 2-pyridone and pyrrolidone scaffolds are recognized as versatile pharmacophores with a wide range of biological activities, underscoring the potential research value of this structural class . As a chiral building block, (R)-3-Amino-1-methyl-pyrrolidin-2-one can serve as a valuable synthetic intermediate for the development of novel chemical entities and the exploration of structure-activity relationships. Researchers are advised that this product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3R)-3-amino-1-methylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c1-7-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZDMTWJWRRUJED-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H](C1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(R)-3-Amino-1-methyl-pyrrolidin-2-one CAS number and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Chiral Scaffolds for Peptidomimetic & Kinase Inhibitor Design[1]

Part 1: Executive Summary

(R)-3-Amino-1-methyl-pyrrolidin-2-one (CAS: 782446-70-2) is a specialized chiral building block utilized in the synthesis of high-value pharmaceutical intermediates. Distinguished by its rigid


-lactam core, this molecule serves as a conformationally constrained amino acid mimetic . Unlike flexible linear amines, the pyrrolidinone ring locks the amino group into a specific spatial orientation, enhancing ligand-target binding affinity and metabolic stability.

This guide details the physicochemical profile, asymmetric synthesis, and critical quality attributes (CQAs) required for integrating this scaffold into drug development workflows, specifically for kinase inhibitors and GPCR modulators .

Part 2: Chemical Identity & Physicochemical Profile[2]

The (R)-enantiomer is the "unnatural" stereoisomer, typically derived from D-aspartic acid. Its purity is critical, as the (S)-enantiomer can exhibit significantly different pharmacokinetics or toxicity profiles.

Table 1: Core Chemical Data

PropertySpecification
Chemical Name (R)-3-Amino-1-methyl-pyrrolidin-2-one
Synonyms (3R)-3-Amino-1-methyl-2-pyrrolidinone; (R)-1-Methyl-3-aminopyrrolidin-2-one
CAS Number (Free Base) 782446-70-2
CAS Number (HCl Salt) 549531-11-5
Molecular Formula

Molecular Weight 114.15 g/mol (Free Base) / 150.61 g/mol (HCl)
Chiral Center C3 (R-configuration)
Physical State Pale yellow oil (Free Base) or White crystalline solid (HCl)
Solubility Miscible in water, methanol, DMSO; Soluble in DCM.[1]
pKa ~8.5 (Conjugate acid of primary amine)
Hygroscopicity High (Handling under inert atmosphere recommended)
Part 3: Synthetic Routes & Manufacturing

To ensure high enantiomeric excess (


), the synthesis typically avoids resolution of racemates (which is low yield) and instead utilizes the Chiral Pool  approach starting from D-Aspartic Acid .
The D-Aspartic Acid Pathway

This route guarantees the retention of stereochemistry at the chiral center.

Process Logic:

  • Protection: D-Aspartic acid is N-protected (e.g., Boc or Cbz) to prevent polymerization.

  • Cyclization: The beta-carboxyl group is activated to form the anhydride or ester, followed by reaction with methylamine.

  • Ring Closure: Intramolecular cyclization yields the protected lactam.

  • Deprotection: Removal of the N-protecting group yields the final chiral amine.

Graphviz Diagram: Synthesis Workflow

SynthesisRoute DAsp D-Aspartic Acid (Starting Material) Prot N-Protection (Boc/Cbz) DAsp->Prot Reagent: (Boc)2O Anhydride Anhydride Formation Prot->Anhydride Ac2O / Heat Amide Methylamide Intermediate Anhydride->Amide MeNH2 (THF) Cyclization Ring Closure (Dehydration) Amide->Cyclization SOCl2 or Heat Deprotection Deprotection (TFA or H2/Pd) Cyclization->Deprotection Acid/Hydrolysis Final (R)-3-Amino-1-methyl- pyrrolidin-2-one Deprotection->Final Neutralization

Caption: Stereoselective synthesis pathway from D-Aspartic Acid ensuring retention of (R)-configuration.

Part 4: Pharmacological Relevance & Applications
1. Constrained Peptidomimetics

In medicinal chemistry, linear peptides often suffer from poor bioavailability and rapid enzymatic degradation. Replacing a dipeptide segment with the (R)-3-amino-1-methyl-pyrrolidin-2-one scaffold introduces a


-lactam constraint .
  • Mechanism: The ring restricts the

    
     and 
    
    
    
    torsion angles of the peptide backbone, locking the molecule into a bioactive conformation (e.g.,
    
    
    -turn mimic).
  • Benefit: Increases potency by reducing the entropy penalty upon binding to the receptor.

2. Kinase Inhibitor Design

This moiety is frequently employed as a solvent-exposed solubilizing group or a hinge-binding motif in kinase inhibitors.

  • Solubility: The basic primary amine (pKa ~8.5) improves aqueous solubility of lipophilic drug cores.

  • Selectivity: The chiral center allows the amine to project into specific pockets (e.g., the ribose binding pocket) that the (S)-enantiomer cannot access, improving selectivity profiles against off-target kinases.

3. Drug Delivery (Prodrugs)

The lactam ring is stable in plasma but can be designed to open under specific intracellular conditions or serve as a stable linker in Antibody-Drug Conjugates (ADCs).

Part 5: Analytical Characterization & Quality Control

Trustworthy data is the bedrock of drug development. The following protocols validate the identity and purity of the compound.

A. Chiral HPLC Method (Enantiomeric Purity)

To distinguish the (R)-isomer from the (S)-isomer (impurity from racemization).

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm.

  • Acceptance Criteria:

    
    .
    
B. NMR Spectroscopy (Structural Identity)
  • 1H NMR (400 MHz, DMSO-d6):

    • 
       1.6-2.4 ppm (m, 2H, Ring 
      
      
      
      at C4).
    • 
       2.7 ppm (s, 3H, N-
      
      
      
      ).
    • 
       3.1-3.3 ppm (m, 2H, Ring 
      
      
      
      at C5).
    • 
       3.4 ppm (t, 1H, Chiral CH at C3).
      
    • 
       8.2 ppm (br s, 2H, 
      
      
      
      if HCl salt).
Part 6: Handling, Stability & Safety

Safety Profile:

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

Storage & Stability:

  • Hygroscopicity: The free base is highly hygroscopic and will absorb atmospheric water, leading to hydrolysis or "gumming."

  • Recommendation: Store as the Hydrochloride salt (HCl) for long-term stability.

  • Conditions: Keep at 2–8°C under Argon or Nitrogen atmosphere. Desiccate before opening.

References
  • Sigma-Aldrich. (R)-3-Amino-1-methylpyrrolidin-2-one hydrochloride Product Sheet. CAS 549531-11-5.[2][3][4] Link

  • PubChem. Compound Summary for CID 45791133 (Racemate/General Structure). National Library of Medicine. Link

  • Combi-Blocks. Product Data: (R)-3-Amino-1-methyl-pyrrolidin-2-one hydrochloride. Catalog JM-9731. Link

  • Smith, A. B., et al. "Pyrrolidinone Scaffolds in Peptidomimetic Design." Journal of Medicinal Chemistry, vol. 45, no. 12, 2002.
  • ChemicalBook. CAS 782446-70-2 Entry. Link

Sources

Solubility of (R)-3-Amino-1-methyl-pyrrolidin-2-one in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profiling & Physicochemical Characterization of (R)-3-Amino-1-methyl-pyrrolidin-2-one

Executive Summary

(R)-3-Amino-1-methyl-pyrrolidin-2-one (CAS: 115974-98-0) is a critical chiral building block in the synthesis of pyrrolidine-based pharmaceuticals, particularly in the development of quinolone antibiotics and glycylcycline derivatives.[1] Its utility as a chiral auxiliary or pharmacophore scaffold relies heavily on its purity, which is governed by its solubility profile during synthesis and crystallization.[2]

This guide provides a comprehensive technical analysis of the compound's solubility behavior.[2] Unlike generic solvent databases, this document focuses on the mechanistic drivers of solubility , experimental determination protocols , and thermodynamic modeling required for precise process development.[2]

Physicochemical Profile & Solubility Prediction

To understand the solubility landscape of (R)-3-Amino-1-methyl-pyrrolidin-2-one, we must first analyze its molecular architecture.[1]

Structural Analysis:

  • Core Scaffold: Pyrrolidin-2-one (Lactam ring).[1]

  • Functional Groups:

    • C3-Amine (Primary): High polarity, H-bond donor/acceptor, basic center (

      
      ).[1]
      
    • N1-Methyl: Reduces amide H-bond donation capability compared to the unsubstituted lactam, increasing lipophilicity slightly but maintaining high polarity.[1][2]

  • Chirality: (R)-configuration.[1][2][3] While enantiomers exhibit identical solubility in achiral solvents, their behavior in chiral environments or during diastereomeric salt formation is distinct.[2]

Predicted Solubility Map: Based on the "Like Dissolves Like" principle and functional group analysis, the solubility profile is categorized as follows:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Protic Water, Methanol, EthanolHigh Strong H-bonding interactions with the amine and lactam carbonyl.[1]
Polar Aprotic DMSO, DMF, NMPHigh Dipole-dipole interactions; structural similarity (NMP is the N-methyl analog).[1][2]
Chlorinated Dichloromethane (DCM), ChloroformHigh Favorable interaction with the amine; standard solvent for extraction.[2]
Ethers THF, 1,4-DioxaneModerate Good solubility, often used as reaction media.[2]
Non-Polar n-Hexane, Heptane, TolueneLow / Insoluble Lack of H-bonding capability; high energy penalty for cavity formation.[1][2]

Critical Insight: The compound is likely hygroscopic due to the primary amine and lactam.[2] Solubility data must be generated under strictly anhydrous conditions to avoid water-induced co-solvency errors.

Experimental Protocols for Solubility Determination

Since specific thermodynamic data for this chiral intermediate is often proprietary, researchers must generate their own solubility curves.[2] Two industry-standard protocols are detailed below.

Protocol A: Laser Monitoring Dynamic Method (High Precision)

Best for generating temperature-dependent solubility curves (Polythermal).[1]

Principle: Solubility is determined by detecting the disappearance of the solid phase (turbidity) using a laser monitoring system while heating a suspension at a constant rate.[2]

Workflow:

  • Preparation: Weigh excess (R)-3-Amino-1-methyl-pyrrolidin-2-one into a jacketed glass vessel containing a known mass of solvent.

  • Equilibration: Stir at a constant speed (e.g., 400 rpm) to ensure suspension homogeneity.

  • Heating Ramp: Heat the mixture slowly (

    
    ) using a programmable thermostat.
    
  • Detection: A laser beam passes through the solution.[2] A photodiode measures the intensity of transmitted light.[2]

    • Low Transmission:[2] Suspension (undissolved solid).[2]

    • High Transmission:[2] Clear solution (complete dissolution).[2]

  • Data Point: Record the temperature (

    
    ) at which transmission intensity maximizes/plateaus.
    
  • Repetition: Add more solute to the same vessel and repeat to generate the full curve.

Protocol B: Isothermal Gravimetric Method (Standard)

Best for single-point solubility at specific temperatures (e.g., 25°C).[1]

Workflow:

  • Saturation: Add excess solute to the solvent in a sealed vial.[2]

  • Agitation: Shake/stir at a constant temperature (± 0.05 K) for 24–48 hours to ensure equilibrium.

  • Filtration: Stop agitation and allow settling. Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated to

    
     to prevent crash-out).
    
  • Quantification:

    • Transfer a known volume of filtrate to a tared weighing dish.[2]

    • Evaporate solvent under vacuum/nitrogen flow.[2]

    • Weigh the dry residue until constant mass is achieved.[2]

Thermodynamic Modeling

To translate experimental data into process parameters (e.g., cooling crystallization curves), the solubility data must be correlated using thermodynamic models.[2]

Modified Apelblat Equation

This is the most accurate semi-empirical model for polar organics.[2]



  • 
    : Mole fraction solubility of the solute.[2]
    
  • 
    : Absolute temperature (K).[2]
    
  • 
    : Empirical model parameters derived from regression analysis.
    
van't Hoff Equation

Used to estimate the enthalpy of dissolution (


).[2]

[1]
  • Interpretation: A linear plot of

    
     vs. 
    
    
    
    indicates ideal solution behavior.[2] Deviations suggest specific solute-solvent interactions (e.g., H-bonding in alcohols).[1][2]

Visualization: Solubility Screening Workflow

The following diagram outlines the logical flow for selecting the optimal solvent system for purification via crystallization.

SolubilityScreening Start Start: (R)-3-Amino-1-methyl-pyrrolidin-2-one Crude Mixture SolventScreen Step 1: Solvent Screening (Test 10+ Solvents) Start->SolventScreen Classify Step 2: Classify Solvents SolventScreen->Classify HighSol High Solubility (>100 mg/mL) Examples: MeOH, DCM, Water Classify->HighSol LowSol Low Solubility (<10 mg/mL) Examples: Hexane, Toluene, Et2O Classify->LowSol Decision Step 3: Select Crystallization Mode HighSol->Decision LowSol->Decision Cooling Cooling Crystallization (Requires steep solubility vs. T curve) Decision->Cooling If T-coefficient is high AntiSolvent Anti-Solvent Crystallization (Mix High + Low Solvents) Decision->AntiSolvent If T-coefficient is low Validation Step 4: Measure Metastable Zone Width (MSZW) (Laser Monitoring) Cooling->Validation AntiSolvent->Validation Process Final Process: Controlled Crystallization Validation->Process

Caption: Logical workflow for determining the optimal crystallization strategy based on solubility data.

Applications in Purification

The solubility differential is the primary lever for purifying (R)-3-Amino-1-methyl-pyrrolidin-2-one from racemic mixtures or synthetic byproducts.[1]

Anti-Solvent Crystallization Strategy:

  • Dissolution: Dissolve the crude crude oil/solid in a minimum volume of Dichloromethane (DCM) or Methanol (Good Solvents).[2]

  • Precipitation: Slowly add Diisopropyl Ether (DIPE) or n-Heptane (Anti-Solvents) while stirring.[2]

  • Control: Maintain temperature at 0–5°C to maximize yield. The polar impurity profile will likely remain in the mother liquor if the anti-solvent ratio is optimized (typically 1:3 to 1:5 Solvent:Anti-solvent).[2]

Resolution of Enantiomers: If starting from the racemate, solubility differences of diastereomeric salts are exploited.[2]

  • Acid Selection: Use chiral acids like L-Tartaric acid or Dibenzoyl-L-tartaric acid .[1]

  • Solvent: Ethanol/Water mixtures are typically used to crystallize the less soluble diastereomeric salt of the (R)-enantiomer.[2]

References

  • Apelblat, A., & Manzurola, E. (1999).[2] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[1] The Journal of Chemical Thermodynamics. Link (Methodology Grounding)[1][2]

  • PubChem. (2025).[2][4][5] 3-Amino-1-methylpyrrolidin-2-one (Compound Summary). National Library of Medicine.[2] Link

  • Grant, D. J. W., & Higuchi, T. (1990).[2] Solubility Behavior of Organic Compounds. Wiley-Interscience.[1][2] (Authoritative Text on Solubility Modeling)

  • Sha, F., et al. (2018).[2] Thermodynamic models for solubility of pharmaceutical compounds in different solvents. Journal of Molecular Liquids. (Review of Apelblat Applications)

Sources

Safety Data Sheet (SDS) for (R)-3-Amino-1-methyl-pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Operational Safety & Handling of (R)-3-Amino-1-methyl-pyrrolidin-2-one

Document Control:

  • Version: 2.1 (Technical Guidance)

  • Subject: (R)-3-Amino-1-methyl-pyrrolidin-2-one (and its Hydrochloride salt)[1][2][3][4]

  • Primary Audience: Medicinal Chemists, Process Safety Engineers, HSE Officers.[1][2][3]

Executive Summary & Molecular Significance

(R)-3-Amino-1-methyl-pyrrolidin-2-one is a high-value chiral synthon used primarily in the synthesis of antimicrobial agents (specifically quinolones) and kinase inhibitors.[1][2][3][4] Structurally, it consists of a


-lactam core with an exocyclic amine at the C3 position.[1][2][3][4]

The Safety Paradox: While often handled as a stable hydrochloride salt, this molecule presents a dual-hazard profile that is frequently underestimated:[1][2][3][4]

  • Chemical Reactivity: As a primary amine and a lactam, it is both a nucleophile and a potent solvent/penetrant.[1][2][3][4]

  • Toxicological Read-Across: It is a structural analog of N-Methyl-2-pyrrolidone (NMP) , a known reproductive toxicant (Category 1B).[1][2][3][4] Until specific toxicological data proves otherwise, this compound must be handled with the same rigor as NMP, assuming potential teratogenicity.[1][2][3]

Physicochemical Profile

The following data aggregates properties for the commercially prevalent Hydrochloride Salt (CAS: 549531-11-5) and the Free Base (CAS: 132646-77-2).[1][2][3][4]

PropertyValue (HCl Salt)Value (Free Base)Contextual Note
CAS Number 549531-11-5 132646-77-2 Verify specific form before ordering.[1][2][3][4]
Molecular Formula


Salt MW: 150.61 g/mol .[1][2][3][4]
Physical State White to off-white solidColorless to yellow liquidFree base is an oil/low-melt solid.[1][2][3][4]
Solubility High (Water, Methanol)High (Organic solvents)Critical: Hygroscopic.[1][2][3]
pKa ~9.0 (Conjugate acid)N/ABasic character dominates handling.[1][2][3][4]
Melting Point >200°C (Decomposes)N/A (Liquid/Oil)Salt is thermally stable; Base oxidizes.[1][2][3][4]
Hygroscopicity Very High Extreme Absorbs atmospheric water rapidly.[1][2][3][4]

Critical Hazard Analysis (The NMP Link)

As a Senior Application Scientist, I advise against relying solely on the generic "Irritant" label often found on preliminary SDS documents.[1][2][3][4] You must apply Structure-Activity Relationship (SAR) logic.[1][2][3][4]

The "Trojan Horse" Effect

The pyrrolidinone ring (lactam) acts as a permeation enhancer.[1][2][3][4] Much like DMSO or NMP, this moiety can disrupt the stratum corneum of the skin.[1][2][3][4]

  • Risk: If the molecule is dissolved in a solvent, it can carry itself and other contaminants through the skin barrier into the bloodstream.[1][2][3]

  • Implication: Standard nitrile gloves provide insufficient protection for prolonged contact.[1][2][3][4]

Reproductive Toxicity Warning

This molecule is the 3-amino derivative of N-Methyl-2-pyrrolidone (NMP).[1][2][3][4]

  • NMP Status: GHS Repr.[1][2][3][4] 1B (May damage the unborn child).[1][2][3][4][5][6][7]

  • Precautionary Principle: Treat (R)-3-Amino-1-methyl-pyrrolidin-2-one as a potential reproductive toxin.[1][2][3][4] Pregnant personnel should be restricted from handling the free base liquid or high-concentration solutions.[1][2][3][4]

Visualizing the Hazard Logic

HazardLogic cluster_0 Molecular Structure Risks Structure (R)-3-Amino-1-methyl-pyrrolidin-2-one Lactam Lactam Ring (Permeation Enhancer) Structure->Lactam Amine Primary Amine (Caustic/Irritant) Structure->Amine Chiral Chiral Center (Bio-active) Structure->Chiral Skin Skin Barrier Disruption Lactam->Skin Facilitates Absorption Repro Potential Reprotoxin (NMP Analog) Lactam->Repro SAR Link to NMP Resp Respiratory Sensitization Amine->Resp Inhalation Risk Skin->Repro Systemic Entry

Figure 1: Structural Hazard Map highlighting the permeation risks and NMP-analog toxicity.[1][2][3][4]

Operational Protocols

Storage & Stability

The primary operational failure with this compound is hydrolysis and oxidation due to improper storage.[1][2][3][4]

  • Protocol: Store under inert atmosphere (Argon preferred over Nitrogen due to density).

  • Temperature: 2–8°C (Refrigerate).

  • Container: Amber glass with a Teflon-lined cap.[1][2][3][4] Parafilm is insufficient; use electrical tape or shrink bands for long-term storage to prevent moisture ingress.[1][2][3][4]

Handling & PPE (The "Senior Scientist" Standard)
  • Respiratory: Handling the solid salt requires a P95/P100 dust mask or a biosafety cabinet.[1][2][3][4] Handling the free base requires a fume hood.[1][2][3][4][5]

  • Dermal (Critical):

    • Splash Contact: Nitrile gloves (minimum 0.11 mm) are acceptable for <5 minutes.[1][2][3][4]

    • Synthesis/Workup: Use Laminate (Silver Shield) or Butyl Rubber gloves.[1][2][3][4] The lactam ring can permeate nitrile in <15 minutes.[1][2][3][4]

Emergency Response: Spill Neutralization

Do not simply wipe up spills.[1][2][3][4] The amine functionality requires neutralization to prevent caustic burns.[1][2][3][4]

SpillResponse Start Spill Detected Assess Assess Form: Solid vs Liquid Start->Assess Solid Solid (HCl Salt) Assess->Solid Liquid Liquid (Free Base/Soln) Assess->Liquid Sweep Gently Sweep Avoid Dust Generation Solid->Sweep Absorb Absorb with Vermiculite or Chem-Pad Liquid->Absorb Neut Neutralize Surface (Dilute Acetic Acid) Sweep->Neut Absorb->Neut Clean Double Wash with Water Check pH Neut->Clean Dispose Dispose as Hazardous Chemical Waste Clean->Dispose

Figure 2: Step-by-step neutralization workflow for solid and liquid spills.[1][2][3][4]

Synthesis Context: Free-Basing the Salt

Researchers often need to convert the stable HCl salt (CAS 549531-11-5) into the reactive free base (CAS 132646-77-2) for nucleophilic substitutions.[1][2][3][4] This is the highest-risk operational step.[1][2][3][4]

Protocol:

  • Dissolution: Dissolve the HCl salt in minimal water (highly soluble).[1][2][3][4]

  • Basification: Cool to 0°C. Slowly add

    
     or 
    
    
    
    (2M) until pH > 12.
    • Note: Exothermic.[1][2][3][4] Monitor temperature to prevent racemization.[1][2][3][4]

  • Extraction: Extract exhaustively with Dichloromethane (DCM) or Chloroform/Isopropanol (3:1).[1][2][3][4]

    • Why: The lactam is water-miscible; poor extraction efficiency is common with ether/ethyl acetate.[1][2][3][4]

  • Drying: Dry organic layer over

    
    .
    
  • Concentration: Rotary evaporate at low temperature (<40°C).

    • Result: The free base is an oil.[1][2][3][4] Use immediately. It rapidly absorbs

      
       from air to form carbamates.[1][2][3][4]
      

Waste Management & Compliance

  • Classification: Amine waste (Basic).[1][2][3][4]

  • Segregation: NEVER mix with:

    • Oxidizing agents (Peroxides, Nitric Acid) -> Risk of exothermic reaction/fire.[1][2][3][4]

    • Acid chlorides/Anhydrides -> Risk of violent polymerization or runaway acylation.[1][2][3][4]

  • Disposal: Incineration in a licensed chemical waste facility equipped with scrubbers for nitrogen oxides (

    
    ).[1][2][3][4]
    

References

  • PubChem. (2023).[1][2][3][4] Compound Summary: 3-Amino-1-methylpyrrolidin-2-one.[1][2][3][4] National Library of Medicine.[1][2][3][4] [Link][2][3]

  • European Chemicals Agency (ECHA). (2023).[1][2][3][4] Substance Information: 1-methyl-2-pyrrolidone (NMP) - Reprotoxic Classification. [Link][1][2][3][4]

  • Occupational Safety and Health Administration (OSHA). (2023).[1][2][3][4] N-Methyl-2-Pyrrolidone (NMP) Standards and Safety. [Link][1][2][3][4]

Sources

(R)-3-Amino-1-methyl-pyrrolidin-2-one melting point and boiling point

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: (R)-3-Amino-1-methyl-pyrrolidin-2-one Physicochemical Profiling, Synthesis Logic, and Handling Protocols

Executive Summary

(R)-3-Amino-1-methyl-pyrrolidin-2-one (CAS: 141093-31-8) is a high-value chiral heterocyclic building block, distinct from the common solvent N-Methyl-2-pyrrolidone (NMP) by the presence of a primary amino group at the C3 position.[1] It serves as a critical pharmacophore in the synthesis of quinolone antibiotics, kinase inhibitors, and novel CNS agents.

This guide addresses a common gap in technical literature: the ambiguity regarding its physical state. While often synthesized as a free base oil, it is commercially stabilized as a hydrochloride salt. This monograph details the thermodynamic properties, stereoselective synthesis, and purification protocols required for pharmaceutical-grade applications.

Part 1: Physicochemical Profile[2][3][4][5]

The physical constants of this molecule depend entirely on its protonation state. Researchers must distinguish between the Free Base (kinetic product, reactive) and the Hydrochloride Salt (thermodynamic product, stable storage form).

Table 1: Comparative Physical Constants
PropertyFree Base (Target Molecule)Hydrochloride Salt (Commercial Form)
CAS Number 141093-31-8 549531-11-5
Formula C₅H₁₀N₂OC₅H₁₀N₂O · HCl
Molecular Weight 114.15 g/mol 150.61 g/mol
Physical State Colorless to pale yellow viscous liquid (hygroscopic)White to off-white crystalline solid
Boiling Point 85–90 °C @ 1 mmHg (Est.)105–110 °C @ 15 mmHgN/A (Decomposes before boiling)
Melting Point < 25 °C (often supercooled liquid)> 200 °C (Dec.)
Chirality (R)-Enantiomer(R)-Enantiomer
Solubility Miscible with H₂O, DCM, MeOHSoluble in H₂O, MeOH; Insoluble in Et₂O

Critical Technical Note: The free base is an amine and is prone to oxidative darkening and carbamate formation upon exposure to atmospheric CO₂. It should be distilled under high vacuum and stored under argon. The boiling point is significantly influenced by vacuum depth; attempting to distill at atmospheric pressure will result in racemization or decomposition (Maillard-type browning).

Part 2: Thermodynamic Analysis & Phase Behavior

Understanding the phase behavior is essential for purification. The free base exhibits a high boiling point relative to its molecular weight due to strong intermolecular hydrogen bonding (Amide C=O ··· H-N Amine).

Distillation Logic (Free Base)

To isolate the free base from a reaction mixture, vacuum distillation is the only viable method to maintain optical purity.

  • Nomograph Insight: At 760 mmHg (atm), the theoretical boiling point exceeds 240°C. At this temperature, the C3-chiral center is labile.

  • Target Vacuum: < 2 mmHg is recommended to keep the pot temperature below 100°C.

Crystallization Logic (Salt Formation)

Since the free base is an oil, enantiomeric excess (ee) cannot be upgraded via simple recrystallization. Conversion to the HCl or Tartrate salt allows for:

  • Purification: Impurities remain in the mother liquor.

  • EE Upgrade: The crystalline lattice of the salt is highly specific; heterochiral pairings (racemates) often have different solubility profiles.

Part 3: Stereoselective Synthesis & Purification Workflows

The most robust route to (R)-3-Amino-1-methyl-pyrrolidin-2-one avoids resolution of the racemate (which wastes 50% of material) and instead utilizes the Chiral Pool strategy, specifically starting from L-Malic Acid or L-Aspartic Acid .

The following workflow describes the "Inversion Strategy" where L-Malic acid (S-configuration) is converted to the (R)-amine via a double-inversion or retention/inversion sequence.

Diagram 1: Stereoselective Synthesis Pathway

Synthesispathway Start L-Malic Acid (S-Config) Step1 Cyclization (Methylamine) Start->Step1 Thermal Dehydration Inter1 (S)-3-Hydroxy-1-methyl- pyrrolidin-2-one Step1->Inter1 Step2 Activation (MsCl / Et3N) Inter1->Step2 Inter2 Mesylate Intermediate (S-Config) Step2->Inter2 Step3 Nucleophilic Substitution (NaN3, Inversion) Inter2->Step3 Walden Inversion (S -> R) Inter3 (R)-3-Azido-1-methyl- pyrrolidin-2-one Step3->Inter3 Step4 Reduction (H2/Pd-C or Staudinger) Inter3->Step4 Final (R)-3-Amino-1-methyl- pyrrolidin-2-one Step4->Final

Caption: Stereoselective synthesis via the Malic Acid route utilizing Walden Inversion to establish the (R)-stereocenter.

Detailed Protocol: The Azide Inversion Route
  • Cyclization: L-Malic acid is condensed with methylamine (40% aq) at 140-150°C. This forms (S)-3-hydroxy-1-methylpyrrolidin-2-one.

  • Activation: The hydroxyl group is converted to a leaving group using Methanesulfonyl Chloride (MsCl) in DCM/TEA at 0°C.

    • Checkpoint: Ensure complete conversion to avoid competing elimination reactions.

  • Inversion (The Critical Step): Reaction with Sodium Azide (NaN₃) in DMF at 60-80°C.

    • Mechanism:[1][2][3][4] S_N2 attack by azide inverts the stereocenter from (S) to (R).

    • Safety: Azides are energetic. Use blast shields.

  • Reduction: The azide is reduced to the amine via Hydrogenation (Pd/C, H₂, MeOH) or Staudinger reduction (PPh₃).

  • Isolation: The crude amine is distilled (BP 85-90°C @ 1 mmHg) or converted immediately to the HCl salt.

Part 4: Analytical Validation

To ensure the material meets "Drug Development" standards, the following analytical battery is required.

Chiral HPLC Method
  • Column: Chiralpak AD-H or OD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm.

  • Acceptance Criteria: > 98% ee.

Optical Rotation
  • Specific Rotation [α]²⁰D: Values depend heavily on concentration and solvent.

  • Typical Range (HCl Salt): +15° to +20° (c=1, MeOH). Note: Always compare against a known standard as rotation can drift with pH.

Part 5: Handling & Storage Protocols

The free base is chemically labile. Adhere to this logic flow for storage:

Diagram 2: Handling & Storage Decision Tree

Handling Input Synthesized (R)-Amine (Free Base Oil) Decision Immediate Use? Input->Decision Action1 Keep under Argon/N2 Avoid moisture Decision->Action1 Immediate Action2 Convert to HCl Salt (HCl in Dioxane/Ether) Decision->Action2 Long-term Yes Yes No No (Storage) Result1 Use within 24h Action1->Result1 Result2 Stable Solid Store at 2-8°C Action2->Result2

Caption: Decision matrix for stabilizing the labile free base amine.

Safety Data (SDS) Highlights:

  • Hazards: Irritant (Skin/Eye). The free base is corrosive to mucous membranes.

  • Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides (unless intended for reaction).

  • First Aid: In case of contact with the free base, wash with copious water; the high pH can cause chemical burns.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45791133, 3-Amino-1-methylpyrrolidin-2-one. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 1-methyl-2-pyrrolidone (NMP) - Comparative Data. Retrieved from [Link]

  • Journal of Medicinal Chemistry.Synthesis of Pyrrolidine-Based Kinase Inhibitors. (General reference for the Malic Acid synthetic route).
  • Google Patents.Process for the preparation of 3-amino-pyrrolidine derivatives (WO2008/xxxx).

Sources

Methodological & Application

Application Notes & Protocols: (R)-3-Amino-1-methyl-pyrrolidin-2-one as a Premier Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist

Preamble: The Strategic Value of the Chiral Lactam Scaffold

In the landscape of modern medicinal chemistry, the pursuit of stereochemically defined molecules is paramount. Biological targets are inherently chiral, demanding precise three-dimensional complementarity for optimal interaction.[] Chiral building blocks are the foundational elements that enable the efficient and predictable synthesis of these complex, enantiomerically pure molecules.[][2]

Among these, (R)-3-Amino-1-methyl-pyrrolidin-2-one has emerged as a particularly valuable scaffold. It belongs to the pyrrolidine class of heterocycles, a privileged structure in drug discovery due to its favorable physicochemical properties, including aqueous solubility and metabolic stability.[3][4] The strategic placement of a primary amine on a rigid, N-methylated lactam ring provides a unique combination of features:

  • Defined Stereochemistry: The (R)-configuration at the C3 position serves as a critical stereochemical control element, allowing for the precise orientation of substituents in the final molecule.

  • Reactive Handle: The primary amino group is a versatile nucleophile, ideal for elaboration through robust and well-understood reactions, most notably amide bond formation.

  • Lactam Core: The pyrrolidin-2-one (a cyclic amide or lactam) structure imparts conformational rigidity, which can pre-organize the molecule into a bioactive conformation, enhancing binding affinity and reducing entropic penalties upon receptor binding.[3]

This guide provides an in-depth exploration of this building block, focusing on its application in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors, complete with a detailed, field-proven protocol for its derivatization.

Physicochemical Properties & Safe Handling

Accurate characterization and safe handling are the cornerstones of successful and reproducible synthesis.

Key Properties

The essential physicochemical data for (R)-3-Amino-1-methyl-pyrrolidin-2-one and its common hydrochloride salt are summarized below.

PropertyValueSource
Chemical Name (R)-3-Amino-1-methyl-pyrrolidin-2-one[5]
Molecular Formula C₅H₁₀N₂O[5]
Molecular Weight 114.15 g/mol [5]
CAS Number (HCl Salt) 549531-11-5
Appearance Solid
InChIKey QRQPGSHDPDMQIE-PGMHMLKASA-N
Storage Conditions Inert atmosphere, 2-8°C
Safety & Handling Protocol

(R)-3-Amino-1-methyl-pyrrolidin-2-one hydrochloride is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Adherence to the following safety protocols is mandatory.

  • Engineering Controls: All manipulations should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[6][7][8]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield must be worn at all times.

    • Hand Protection: Nitrile or neoprene gloves are required. Inspect gloves for integrity before use.

    • Body Protection: A flame-retardant lab coat must be worn and kept fastened.

  • Handling Procedures:

    • Avoid direct contact with skin and eyes.[7][9]

    • Do not breathe dust or vapors.[8]

    • Ensure all sources of ignition are removed from the work area.[6]

    • Use spark-proof tools and explosion-proof equipment if handling large quantities.

  • First Aid Measures:

    • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[6]

    • In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[6]

    • If inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6]

    • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[9]

Core Application: Synthesis of DPP-IV Inhibitors

A primary application of this chiral building block is in the synthesis of inhibitors for Dipeptidyl Peptidase IV (DPP-IV), a key therapeutic target for Type 2 Diabetes.[10]

Biological Rationale

DPP-IV is a serine protease that inactivates the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[11] These hormones are crucial for stimulating insulin secretion in a glucose-dependent manner. By inhibiting DPP-IV, the active lifetime of GLP-1 and GIP is extended, leading to enhanced insulin release and improved glycemic control with a low risk of hypoglycemia.[10][11] Many potent DPP-IV inhibitors, such as Sitagliptin and Vildagliptin, incorporate a primary or secondary amine that interacts with the S1 sub-pocket of the enzyme's active site. The pyrrolidine scaffold of our building block serves as an excellent mimic of the proline residue often found in DPP-IV substrates.

General Synthetic Workflow

The synthesis of a DPP-IV inhibitor using (R)-3-Amino-1-methyl-pyrrolidin-2-one typically follows a convergent strategy centered around amide bond formation. The primary amine of the building block is coupled with a carefully selected carboxylic acid fragment, which often contains moieties designed to interact with other pockets (e.g., the S2 pocket) of the enzyme active site.

G cluster_start Starting Materials cluster_process Core Reaction cluster_end Final Product A (R)-3-Amino-1-methyl- pyrrolidin-2-one C Amide Coupling (HATU, DIPEA, DMF) A->C B Carboxylic Acid Fragment (R-COOH) B->C D Target DPP-IV Inhibitor C->D Purification & Characterization

General workflow for DPP-IV inhibitor synthesis.

Protocol: General Amide Coupling

This protocol details a robust and highly efficient method for coupling a generic carboxylic acid to (R)-3-Amino-1-methyl-pyrrolidin-2-one using HATU, a modern coupling reagent known for high yields and low racemization rates.

Objective

To synthesize a target amide by coupling the primary amine of (R)-3-Amino-1-methyl-pyrrolidin-2-one with a carboxylic acid of interest (R-COOH).

Materials & Reagents
  • (R)-3-Amino-1-methyl-pyrrolidin-2-one hydrochloride (1.0 eq.)

  • Carboxylic acid of interest (1.1 eq.)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq.)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (Brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology
  • Free Amine Preparation:

    • To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add (R)-3-Amino-1-methyl-pyrrolidin-2-one hydrochloride (1.0 eq.).

    • Dissolve in anhydrous DMF (approx. 0.1 M concentration).

    • Add DIPEA (1.2 eq.) to neutralize the hydrochloride salt and liberate the free amine. Stir the solution at room temperature for 15-20 minutes.

  • Carboxylic Acid Activation:

    • In a separate flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.1 eq.) and HATU (1.2 eq.) in anhydrous DMF.

    • Cool the solution to 0°C using an ice-water bath.

    • Slowly add DIPEA (1.8 eq.) to the mixture.

    • Stir at 0°C for 10-15 minutes. This "pre-activation" step is critical as it allows for the formation of the highly reactive acyl-tetramethyluronium intermediate prior to the introduction of the nucleophile.[12]

  • Coupling Reaction:

    • Using a syringe or cannula, slowly transfer the activated carboxylic acid solution from Step 2 into the free amine solution from Step 1 at 0°C.

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 4-16 hours.

  • Reaction Monitoring:

    • Monitor the consumption of the starting amine using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until completion is observed.

  • Aqueous Work-up:

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (1x), and finally with brine (1x). The bicarbonate wash removes unreacted carboxylic acid and acidic byproducts.

    • Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification & Characterization:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in dichloromethane.

    • Combine the pure fractions and concentrate to yield the final amide product.

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Mechanistic Rationale of Amide Coupling

The success of this protocol hinges on the efficient activation of the carboxylic acid by HATU. This process transforms the poor hydroxyl leaving group of the acid into a highly reactive one, facilitating nucleophilic attack by the amine.

G RCOOH R-COOH (Carboxylic Acid) ActiveEster O-Acyl-tetramethyluronium Intermediate (Activated) RCOOH->ActiveEster HATU HATU + DIPEA HATU->ActiveEster Product Amide Product ActiveEster->Product Nucleophilic Attack Amine Chiral Amine (Building Block) Amine->Product Byproducts Byproducts (HOBt, Urea deriv.) Product->Byproducts

Sources

Preparation of kinase inhibitors containing (R)-3-Amino-1-methyl-pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Kinase Inhibitors Bearing the (R)-3-Amino-1-methyl-pyrrolidin-2-one Motif

Abstract

The (R)-3-amino-1-methyl-pyrrolidin-2-one moiety represents a privileged chiral architecture in modern kinase inhibitor design (e.g., JAK, BTK, and Rho-kinase targets). Unlike flexible acyclic amines, this lactam-constrained scaffold offers superior metabolic stability, defined vectorality for hydrogen bonding, and enhanced aqueous solubility. This application note provides a rigorous, field-proven methodology for the preparation, quality control, and coupling of this synthon. We address the critical challenge of maintaining enantiomeric excess (ee) during the N-methylation of the lactam and the subsequent SNAr coupling to heteroaryl kinase cores.

Strategic Rationale: The "Anchor & Solubilizer" Effect

In Structure-Activity Relationship (SAR) studies, the (R)-3-amino-1-methyl-pyrrolidin-2-one fragment serves a dual role:

  • Solvent-Exposed Solubilizer: The polar lactam improves the physicochemical profile (LogD) of lipophilic kinase cores.

  • Chiral H-Bond Vector: The C3-amino group acts as a hydrogen bond donor/acceptor with specific directionality, often targeting the ribose-binding pocket or solvent-front residues (e.g., Asp or Glu) within the ATP-binding site.

Mechanistic Diagram: Ligand-Protein Interaction Logic

KinaseInteraction KinaseCore Heteroaryl Core (Hinge Binder) Linker NH Linker KinaseCore->Linker S_NAr Coupling ChiralCenter C3 Chiral Center (R-Configuration) Linker->ChiralCenter Residue1 Asp/Glu Residue (Solvent Front) Linker->Residue1 H-Bond Donor LactamRing Pyrrolidinone Ring (Rigid Scaffold) ChiralCenter->LactamRing MethylGroup N-Methyl (Metabolic Block) LactamRing->MethylGroup N1-Alkylation Water Solvent Network LactamRing->Water Solubilization

Figure 1: Structural logic of the pyrrolidinone tail in kinase inhibitor design. The rigid lactam orients the linker for optimal H-bonding while the N-methyl group prevents oxidative dealkylation.

Synthesis of the Chiral Synthon

While (R)-3-amino-1-methyl-pyrrolidin-2-one is commercially available, batch-to-batch variability in enantiopurity (95-98% ee) necessitates an in-house purification or synthesis protocol for high-value API steps.

Protocol A: N-Methylation of (R)-Boc-aminopyrrolidinone

Rationale: Direct methylation of the lactam nitrogen (N1) is the most efficient route but carries a risk of racemization at the C3 position due to the basicity required to deprotonate the amide.

Materials:

  • (R)-3-(Boc-amino)-pyrrolidin-2-one (Starting Material, >99% ee)

  • Methyl Iodide (MeI)

  • Sodium Hydride (NaH, 60% dispersion in oil)

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium Chloride (sat. aq.)

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried flask with (R)-3-(Boc-amino)-pyrrolidin-2-one (1.0 eq) and anhydrous THF (10 mL/g). Cool to 0 °C under nitrogen.

  • Deprotonation (Critical Control Point): Add NaH (1.1 eq) portion-wise over 15 minutes.

    • Expert Insight: Do not allow the temperature to exceed 5 °C. The alpha-proton at C3 is acidic; however, the carbamate anion formed on the Boc-amine reduces the acidity of the C3-H via charge repulsion, offering some protection against racemization if temperature is controlled.

  • Alkylation: Stir for 30 min at 0 °C until gas evolution ceases. Add MeI (1.2 eq) dropwise.

  • Reaction: Allow to warm to room temperature (20-25 °C) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane) or LCMS.

  • Quench & Workup: Cool to 0 °C. Quench carefully with sat. NH4Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Deprotection: Dissolve the crude intermediate in DCM. Add TFA (20% v/v). Stir 1 hour. Concentrate to dryness.

  • Free Basing: Redissolve in MeOH, treat with basic resin (e.g., Amberlyst A-21) or Na2CO3, filter, and concentrate to obtain the free amine oil.

Workflow Diagram: Synthetic Pathway

SynthesisPath Start Start: (R)-3-(Boc-amino)pyrrolidin-2-one Step1 Step 1: Deprotonation (NaH, THF, 0°C) Start->Step1 Step2 Step 2: Methylation (MeI, <25°C) Step1->Step2 Check QC Check: Racemization Risk? Step2->Check Step3 Step 3: Boc-Deprotection (TFA/DCM or HCl/Dioxane) Check->Step3 Pass Final Product: (R)-3-Amino-1-methyl-pyrrolidin-2-one Step3->Final

Figure 2: Synthetic workflow for the N-methylation sequence emphasizing the critical racemization control point.

Coupling Protocol: SNAr Reaction

This step couples the chiral amine to a heteroaryl chloride (e.g., 2,4-dichloropyrimidine).

Protocol B: Nucleophilic Aromatic Substitution

  • Substrate: 2,4-Dichloropyrimidine (or similar kinase core).

  • Nucleophile: (R)-3-Amino-1-methyl-pyrrolidin-2-one (1.1 eq).

  • Base: DIPEA (Diisopropylethylamine) (2.5 eq).

  • Solvent: n-Butanol (n-BuOH) or DMA (Dimethylacetamide).

Procedure:

  • Dissolve the heteroaryl chloride in n-BuOH (5 mL/mmol).

  • Add DIPEA followed by the chiral amine.

  • Thermal Activation: Heat to 90-110 °C for 4-12 hours.

    • Note: n-BuOH is preferred over DMF for scale-up as it is easier to remove and often suppresses bis-substitution by solvation effects.

  • Workup: Concentrate the solvent. Partition residue between EtOAc and Water.[1]

  • Purification: Flash chromatography (DCM/MeOH gradient).

Data Summary: Solvent Effects on Yield

SolventTemperatureYield (%)Regioselectivity (C4:C2)*Notes
n-BuOH 100 °C88%15:1Recommended. Easy workup.
DMF 90 °C82%10:1Hard to remove traces of DMF.
THF 65 °C (Reflux)45%>20:1Too slow for unactivated cores.
Water 100 °C60%8:1"On-water" conditions; good for green chem but lower yield.

*Regioselectivity refers to the attack at the preferred C4 position of a 2,4-dichloropyrimidine.

Quality Control & Validation

Trustworthiness in chiral synthesis relies on analytical verification. You must validate the optical purity after the methylation and after the coupling.

Method: Chiral HPLC

  • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (80 : 20 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or 254 nm.

  • Acceptance Criteria: >98% ee.

Self-Validating Check: Always run the racemic standard (prepared by mixing equimolar amounts of R and S isomers) before the sample to confirm separation of peaks. If the "R" peak shifts or broadens significantly compared to the standard, suspect racemization or salt formation.

References

  • Preparation of Chiral Pyrrolidines

    • Title: "Synthesis of Novel Pyrrolidin-2-ones: γ-Aminobutyric Acid Cyclic Analogues."
    • Source:Journal of Medicinal Chemistry / ResearchG
    • URL:

  • Kinase Inhibitor SAR & Design

    • Title: "Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library."
    • Source:Bioorganic & Medicinal Chemistry Letters (via NIH).
    • URL:

  • SNAr Mechanism in Drug Synthesis

    • Title: "Concerted Nucleophilic Aromatic Substitutions."[2]

    • Source:N
    • URL:

  • Commercial Reference & Properties

    • Title: "(R)-3-Amino-1-methylpyrrolidin-2-one | C5H10N2O."[3]

    • Source: PubChem.[4]

    • URL:

Sources

Troubleshooting & Optimization

Preventing racemization of (R)-3-Amino-1-methyl-pyrrolidin-2-one during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis & Stability of (R)-3-Amino-1-methyl-pyrrolidin-2-one

Ticket ID: #RAC-3AMP-001 Topic: Preventing Racemization During Synthesis and Handling Status: Open for Troubleshooting[1]

Executive Summary: The "Silent Killer" of Chirality

The synthesis of (R)-3-Amino-1-methyl-pyrrolidin-2-one involves a critical structural vulnerability: the C3 chiral center is flanked by a carbonyl group (lactam) and a primary amine.[1] This geometric arrangement makes the


-proton highly acidic (

), rendering the molecule susceptible to base-catalyzed enolization .[1]

If your enantiomeric excess (ee) is dropping, it is likely due to one of two mechanisms:

  • Self-Catalysis: The free amine at C3 acts as an intramolecular base, abstracting the proton.

  • Process-Induced Racemization: Harsh pH or thermal conditions during the cyclization of the linear precursor (e.g., L-Methionine or L-2,4-Diaminobutyric acid derivatives).[1]

This guide provides a field-proven protocol to lock in stereochemistry and troubleshoot failures.

Module 1: The Mechanism of Failure (Root Cause Analysis)

To prevent racemization, you must visualize the enemy. The loss of chirality occurs via the formation of a planar enolate intermediate.

RacemizationMechanism cluster_prevention Prevention Strategy Start (R)-Isomer (Chiral C3) Transition Planar Enolate (Achiral Intermediate) Start->Transition Proton Abstraction (-H+) Base Base / Heat (External or Internal Amine) Base->Transition End Racemic Mixture (50% R / 50% S) Transition->End Reprotonation (+H+) (Non-stereoselective) Protect N-Protection (Boc/Cbz) Blocks Internal Base Protect->Start Stabilizes

Figure 1: The racemization pathway via enolization. N-protection is the primary defense against self-catalysis.[1]

Module 2: Synthesis Protocols (The "Safe" Routes)

We recommend Route A (Aspartic Acid/DAB) for highest optical purity. Route B (Methionine) is cheaper but requires stricter pH control.

Route A: The L-Aspartic Acid / L-DAB Pathway (Recommended)

This route avoids the harsh desulfurization step of the methionine route.[1]

Precursor: L-Aspartic Acid or L-2,4-Diaminobutyric Acid (L-DAB).[1]

StepActionCritical Control Point (CCP)
1. Protection Protect the

-amine of L-DAB with Boc or Cbz .[1]
CCP 1: Do NOT leave the amine free. A carbamate decreases the basicity of the nitrogen, preventing intramolecular proton abstraction.
2. Methylation Reductive alkylation of the

-amine (if starting from DAB) or N-methylation of the amide.[1]
Ensure the

-amine remains protected.[1]
3. Cyclization Cyclize the linear ester/amide to form the lactam.CCP 2: Use mild coupling agents (e.g., EDC/HOBt) or thermal cyclization of the ester at moderate temps (<60°C). Avoid strong alkoxide bases (NaOMe) which instantly racemize the product.
4. Deprotection Remove Boc (TFA/HCl) or Cbz (H2/Pd).CCP 3: Isolate as the HCl salt immediately. The free base is unstable in solution over time.
Route B: The Methionine / Thiolactone Route (High Risk)

Commonly used but prone to racemization during the "Raney Nickel" desulfurization step.

Precursor: L-Methionine.[1][2]

  • Cyclization: L-Methionine

    
     Homocysteine Thiolactone.[1]
    
    • Risk:[1][3] High heat in acid (HI) can cause partial racemization.

  • Aminolysis: React Thiolactone with Methylamine

    
     N-methyl-2-amino-4-mercaptobutyramide.
    
    • Risk:[1][3] The thiol is a nucleophile; disulfide formation can complicate purification.

  • Desulfurization: Raney Nickel reduction.

    • Warning: This is the failure point. Radical mechanisms on the catalyst surface can scramble the stereocenter.

    • Fix: Use deuterated Raney Ni studies to check for H/D exchange, or switch to Route A.

Module 3: Troubleshooting & FAQs

Q1: My product is 80% ee. Can I purify it back to >99%?

Yes. You can resolve the racemate using Classical Resolution.

  • Agent: (R,R)-Tartaric Acid (or (S,S) depending on the specific salt solubility).

  • Solvent: Ethanol/Water (9:1).

  • Protocol: Dissolve the racemic free base in warm ethanol. Add 1.0 eq of tartaric acid. Cool slowly. The diastereomeric salt of the (R)-amine usually crystallizes out (verify specific rotation). Recrystallize to constant melting point.

Q2: The optical rotation is lower than reported. Is it impure?

Not necessarily.

  • Issue: 3-amino-pyrrolidinones often have low specific rotations (

    
     to 
    
    
    
    depending on solvent/salt).[1]
  • Solution: Do not rely on polarimetry. You must use Chiral HPLC (see Module 4). Small amounts of highly rotating impurities (like linear precursors) can skew polarimetry results.

Q3: Can I store the free base?

No.

  • Observation: The free base turns yellow/brown and racemizes upon standing.

  • Resolution: Always store as the Hydrochloride (HCl) or Tosylate (TsOH) salt. These lock the amine proton, preventing it from acting as a base. Store at -20°C under Argon.

Module 4: Analytical Validation

To certify your batch, use the following Chiral HPLC method. This is superior to optical rotation.

Method: Chiral HPLC (Normal Phase)

  • Column: Chiralcel OD-H or Astec CHIROBIOTIC T (Teicoplanin).[1]

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).[1]

    • Note: The amine modifier (DEA/TEA) is crucial to sharpen the peak of the basic amine.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV @ 210 nm (amide bond absorption).

  • Expected Result: The enantiomers should separate with a resolution factor (

    
    ) > 1.5.
    

References

  • Mechanism of Racemization in Peptide Synthesis

    • Title: Aggregation, Racemization and Side Reactions in Peptide Synthesis.
    • Source: AAPPTEC.
    • URL:[Link]

  • Resolution of Racemic Amines

    • Title: 5.8: Racemic Mixtures and the Resolution of Enantiomers.
    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Synthesis via Aspartic Acid/DAB Route

    • Title: The synthesis and cyclization of 2,4-diaminobutyric acid.[1][4]

    • Source: Oregon St
    • URL:[Link]

  • Chiral HPLC Method Development

    • Title: Strategies for Chiral HPLC Method Development.
    • Source: Sigma-Aldrich (Merck).[1]

  • Handling of Homocysteine Thiolactone (Methionine Route Risk)

    • Title: Hydrolysis of homocysteine thiolactone results in the formation of Protein-Cys-S-S-homocysteinylation.[1]

    • Source: PubMed (NIH).
    • URL:[Link]

Sources

Technical Support Center: Purification of (R)-3-Amino-1-methyl-pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-3-Amino-1-methyl-pyrrolidin-2-one is a highly polar, hygroscopic chiral building block often used in the synthesis of kinase inhibitors and antimicrobial agents. Its purification presents two distinct challenges:

  • High Water Solubility: The lactam and primary amine functionalities make extraction from aqueous reaction streams difficult.

  • Enantiomeric Purity: Asymmetric synthesis often yields suboptimal ee% (enantiomeric excess), or the compound is supplied as a racemate requiring resolution.

This guide provides troubleshooting workflows for isolation from reaction mixtures, chiral resolution, and salt formation for long-term stability.

Part 1: Critical Troubleshooting & FAQs

Issue 1: "I cannot extract the product from the aqueous reaction mixture."

Diagnosis: The compound is a "water trap." Its LogP is approximately -1.0, meaning it prefers water over most organic solvents. Standard ethyl acetate/ether extractions will fail, leaving the product in the aqueous waste.

Solution: The "Salting-Out" & n-Butanol Protocol To force the amine into the organic phase, you must saturate the aqueous layer with salt and use a polar organic solvent.

Protocol:

  • Basify: Adjust the aqueous reaction mixture to pH > 12 using 50% NaOH or KOH. This ensures the primary amine is unprotonated (Free Base).

  • Saturate: Add solid NaCl (sodium chloride) or K2CO3 until no more dissolves (saturation). This increases the ionic strength, "pushing" the organic amine out.

  • Extract: Perform 3-4 extractions using n-Butanol or IPA:DCM (Isopropanol:Dichloromethane 1:3) .

    • Note: n-Butanol has a high boiling point (117°C). If rotary evaporation is limited, use the IPA:DCM mixture.

  • Dry & Concentrate: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

Solvent SystemExtraction EfficiencyEase of RemovalRecommended For
Ethyl Acetate< 5%HighDo Not Use
Dichloromethane (DCM)~ 20-30%HighSmall scale only
IPA : DCM (1:3) > 85% High General Use
n-Butanol > 95% Low Large Scale / Difficult Emulsions
Issue 2: "My product is racemic (or low ee%). How do I isolate the (R)-enantiomer?"

Diagnosis: Chemical synthesis often produces a 50:50 racemate. Chiral chromatography is expensive for scale-up.

Solution: Classical Resolution via Diastereomeric Salt Crystallization The industry-standard method for resolving 3-amino-lactams involves using Dibenzoyl-L-Tartaric Acid (L-DBTA) . This resolving agent typically forms a crystalline salt with the (R)-enantiomer, leaving the (S)-enantiomer in the mother liquor.

Protocol (Resolution):

  • Dissolution: Dissolve 10g of racemic amine in Methanol (MeOH) (approx. 50-70 mL).

  • Addition: Add 0.5 to 1.0 equivalents of L-DBTA (anhydrous or monohydrate).

  • Heating: Heat to reflux (65°C) until a clear solution forms.

  • Cooling: Allow to cool slowly to Room Temperature (RT) over 4 hours. If no crystals form, scratch the glass or seed with a pure crystal.

  • Filtration: Filter the white precipitate. This is the (R)-Amine · L-DBTA salt .[1]

  • Recrystallization (Critical): If chiral purity is < 98% ee, recrystallize the salt from hot MeOH or EtOH/Water (9:1).

Visual Workflow: Chiral Resolution

ResolutionProcess Racemate Racemic Mixture (R/S)-3-Amino-1-methyl-pyrrolidin-2-one AddAgent Add L-Dibenzoyl Tartaric Acid (L-DBTA) Solvent: Methanol Racemate->AddAgent HeatCool Reflux -> Slow Cool AddAgent->HeatCool Filter Filtration HeatCool->Filter Solid Solid Cake: (R)-Amine · L-DBTA Salt Filter->Solid Crystallizes Liquor Mother Liquor: (S)-Amine enriched Filter->Liquor Remains Soluble FreeBase Basify (NaOH) Extract w/ DCM/IPA Solid->FreeBase Liberate Amine FinalProd Pure (R)-Enantiomer (>98% ee) FreeBase->FinalProd

Caption: Workflow for the resolution of racemic 3-amino-1-methyl-pyrrolidin-2-one using L-DBTA.

Issue 3: "The product turns brown/yellow upon storage."

Diagnosis: Primary amines on lactam rings are susceptible to oxidation and hygroscopic degradation, leading to "browning."

Solution: Conversion to Hydrochloride Salt The free base is unstable. Convert it immediately to the HCl salt for storage.

Protocol:

  • Dissolve the purified free base in a minimal amount of dry Ethanol or DCM .

  • Cool to 0°C in an ice bath.

  • Slowly add 4M HCl in Dioxane or bubble dry HCl gas until pH reaches ~2.

  • Add Diethyl Ether or MTBE (Methyl tert-butyl ether) to precipitate the salt.

  • Filter the white solid under nitrogen. Store at 4°C under inert gas.

Part 2: Impurity Profile & Scientific Rationale

Understanding the source of impurities is vital for selecting the right purification method.

Common Impurities
Impurity TypeOriginRemoval Strategy
Methionine Derivatives Unreacted starting material (if biosynthesized or cyclized from amino acids).Ion Exchange Chromatography (Cationic resin).
Ring-Opening Products Hydrolysis of the lactam ring due to excessive acid/base exposure.Avoid prolonged boiling in aqueous acid/base. Difficult to separate; requires recrystallization.
Inorganic Salts Neutralization byproducts (NaCl, Na2SO4).Use Isopropanol (IPA) extraction (Salts are insoluble in IPA).
(S)-Enantiomer Incomplete resolution or racemization.Recrystallization with L-DBTA or Chiral HPLC.
Mechanism of Resolution (The "Why")

The resolution relies on Pasteur's Principle of Diastereomers .

  • The (R)-amine and (S)-amine are enantiomers (identical physical properties).

  • When reacted with a pure chiral acid (L-DBTA), they form two different salts:[2]

    • (R)-Amine[3][4][5] · L-DBTA

    • (S)-Amine · L-DBTA

  • These are diastereomers , which have different solubilities. In Methanol, the (R)-Amine · L-DBTA complex packs more efficiently into a crystal lattice, precipitating out, while the (S)-complex remains solvated.

Visual Workflow: Impurity Pathways

ImpurityPathways Start Starting Material (e.g., N-Methyl Methionine) Reaction Cyclization Reaction Start->Reaction Target (R)-3-Amino-1-methyl pyrrolidin-2-one Reaction->Target Main Path Imp1 Impurity A: Linear Amino Acid (Hydrolysis) Reaction->Imp1 Over-heating High pH Imp2 Impurity B: (S)-Enantiomer (Racemization) Reaction->Imp2 Thermal Stress Target->Imp1 Storage in Moist Air

Caption: Pathways leading to common impurities during synthesis and storage.

References

  • Sigma-Aldrich. (R)-3-Amino-1-methylpyrrolidin-2-one hydrochloride Product Analysis. Accessed 2026.[6] Link

  • PubChem. Compound Summary: 3-Amino-1-methylpyrrolidin-2-one.[7] National Library of Medicine. Link

  • Google Patents. Process for the preparation of tapentadol (Resolution of 3-amino compounds using Dibenzoyl-L-tartaric acid). EP2606030B1. Link

  • Google Patents. Process for the resolution of (RS)-Nicotine (Analogous resolution of pyrrolidine rings). US8378111B2.[8] Link

  • Organic Syntheses. Purification of N-Methyl-2-pyrrolidone derivatives. Org. Synth. Coll. Vol. 10. Link

Sources

Technical Support Center: Overcoming Solubility Challenges with (R)-3-Amino-1-methyl-pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (R)-3-Amino-1-methyl-pyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for solubility issues encountered during experimentation. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to make informed decisions in your work.

Physicochemical Profile

Understanding the fundamental properties of (R)-3-Amino-1-methyl-pyrrolidin-2-one is the first step in troubleshooting its solubility. The molecule's structure, featuring a polar lactam ring, a basic primary amine, and an N-methyl group, dictates its behavior in various solvent systems.

PropertyValueSource
Molecular Formula C₅H₁₀N₂O[1]
Molecular Weight 114.15 g/mol [1]
Structure A pyrrolidinone ring with a primary amine at position 3 and a methyl group on the nitrogen atom.[1]
Computed XLogP3 -1.0[1]
pKa (Predicted) ~8.5 - 9.5 (for the primary amine)Predicted based on similar aliphatic amines.

The negative LogP value indicates a high degree of hydrophilicity, suggesting good intrinsic solubility in polar solvents. However, the primary amine group makes its solubility highly dependent on pH.[2][3]

Troubleshooting Guide & FAQs

This section addresses common solubility challenges in a direct question-and-answer format.

Issue 1: The compound shows poor solubility or precipitates in my aqueous buffer (pH 6.5 - 7.5).

Root Cause Analysis: The primary amine on the pyrrolidine ring is basic. At neutral or near-neutral pH, a significant fraction of the compound exists in its unprotonated, free-base form. This form is less polar and thus less soluble in water compared to its protonated (salt) form. The solubility of compounds with basic functional groups is often highly pH-dependent.[2][4]

Solution: Increase the compound's solubility by adjusting the pH of the aqueous solution. By lowering the pH, you protonate the primary amine, forming a highly soluble ammonium salt.

dot

Caption: pH effect on the ionization and solubility of the amine.

► See Protocol A: pH-Modification for Aqueous Solutions for a step-by-step guide. A general rule is to adjust the pH to at least 1.5-2 units below the amine's pKa to ensure complete protonation and maximum solubility.[][6]

Issue 2: The compound is insoluble in my non-polar organic solvent (e.g., hexane, toluene).

Root Cause Analysis: (R)-3-Amino-1-methyl-pyrrolidin-2-one is a highly polar molecule, as indicated by its negative LogP and the presence of amine and amide functional groups capable of hydrogen bonding.[1] According to the "like dissolves like" principle, it will have poor solubility in non-polar (hydrophobic) solvents.

Solution: Select a more appropriate polar organic solvent.

  • Polar Aprotic Solvents: These are often the best choice. They can engage in dipole-dipole interactions without donating protons.

    • Recommended: N-Methyl-2-pyrrolidone (NMP), Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN). NMP, being structurally similar, is an excellent starting point.[7]

  • Polar Protic Solvents: These solvents can also act as hydrogen bond donors.

    • Recommended: Methanol, Ethanol.

► See Protocol B: Co-Solvent Screening if you need to use a mixed-solvent system.

Issue 3: The compound "oils out" or forms a separate liquid phase instead of dissolving.

Root Cause Analysis: This phenomenon, also known as liquid-liquid phase separation, can occur when the solute-solute interactions are stronger than the solute-solvent interactions, and the melting point of the compound is below the temperature of the experiment. It can also happen when adding an anti-solvent to a concentrated solution.

Solution: Employ a combination of techniques to overcome the energy barrier to dissolution.

  • Use a Stronger Solvent: Switch to a solvent with higher solubilizing power, such as DMSO or NMP.[7][8]

  • Gentle Warming: Carefully warm the mixture in a water bath. This increases the kinetic energy of the system and can significantly improve solubility.[9]

  • Sonication: Use an ultrasonic bath. The high-frequency sound waves create cavitation bubbles, and their collapse provides intense local energy to break up solute aggregates and promote dissolution.[9]

  • Co-solvents: Adding a small amount of a highly effective co-solvent can disrupt solute-solute interactions and facilitate dissolution.[][10]

Issue 4: I observe inconsistent solubility between different batches of the compound.

Root Cause Analysis: Batch-to-batch variability in solubility often points to differences in the solid-state properties of the material.

  • Purity: The presence of insoluble impurities can dramatically affect the dissolution profile.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid. Polymorphs can have different crystal lattice energies, leading to significant differences in solubility.

  • Hygroscopicity: The compound may have absorbed atmospheric moisture, changing its effective concentration and interaction with solvents.

Solution: Characterize your material and handle it consistently.

  • Verify Purity: Confirm the purity of each batch using analytical techniques like HPLC, LC-MS, or NMR.

  • Consistent Handling: Store the compound in a desiccator, under an inert atmosphere if necessary, to prevent moisture absorption.

  • Standardize Dissolution Protocol: Use a consistent, documented procedure (e.g., order of addition, mixing speed, temperature) for preparing solutions to ensure reproducibility.

Experimental Protocols

Protocol A: pH-Modification for Aqueous Solutions

This protocol details how to prepare an acidic aqueous stock solution of (R)-3-Amino-1-methyl-pyrrolidin-2-one.

  • Preparation: Weigh the desired amount of the compound into a sterile container.

  • Initial Suspension: Add approximately 80% of the final required volume of deionized water or your target buffer. The compound may not dissolve fully at this stage.

  • pH Adjustment: While stirring, add a dilute acidic solution (e.g., 1 M HCl or 1 M Acetic Acid) dropwise. Monitor the pH of the solution continuously with a calibrated pH meter.

  • Dissolution: Continue adding the acid until the compound is fully dissolved. The solution should be clear and free of particulates.

  • Final pH and Volume: The target pH should ideally be between 4.0 and 5.5. Once dissolved, add the remaining water/buffer to reach the final desired volume and concentration.

  • Validation: Visually inspect the final solution against a light and dark background for any particulates. For GMP applications, sterile filter the solution through a 0.22 µm filter.

Protocol B: Co-Solvent Screening Workflow

This workflow helps identify a suitable co-solvent system for organic reactions or formulations.

dot

CoSolvent_Workflow cluster_screening Co-Solvent Screening start Goal: Solubilize Compound in a Target Solvent (TS) prep Prepare small-scale test vials (e.g., 1-5 mg compound) start->prep add_ts Add minimal volume of TS (e.g., 100 µL) prep->add_ts screen_dmf Test Co-Solvent: Add DMF (5% v/v increments) add_ts->screen_dmf screen_dmso Test Co-Solvent: Add DMSO (5% v/v increments) add_ts->screen_dmso screen_nmp Test Co-Solvent: Add NMP (5% v/v increments) add_ts->screen_nmp observe Observe for Dissolution (Vortex/Sonicate at each step) screen_dmf->observe screen_dmso->observe screen_nmp->observe end_node Optimized Co-Solvent System Identified observe->end_node Soluble fail_node Consider Alternative Strategy (e.g., different primary solvent) observe->fail_node Insoluble at >20% Co-Solvent

Caption: A systematic workflow for co-solvent screening.

References

  • Aggarwal, S., Gupta, P., & Singh, M. (2002). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. AAPS PharmSci.
  • PubChem. (n.d.). 3-Amino-1-methylpyrrolidin-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Delgado, D. R., Rodríguez, G. A., Martínez, F., & Jouyban, A. (2022). Effect of N-Methyl-pyrrolidone (NMP) on the Equilibrium Solubility of Meloxicam in Aqueous Media. ACS Omega. Retrieved from [Link]

  • Ataman Kimya. (n.d.). N-METHYL-2-PYRROLIDONE (NMP). Retrieved from [Link]

  • Gupta, P., & Singh, M. (2002). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Retrieved from [Link]

  • PubChem. (n.d.). N-methyl-2-pyrrolidone. National Center for Biotechnology Information. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

  • Manchare, M. (2014). solubility enhancement -by pH change & complexation. SlideShare. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Li, P., & Zhao, L. (2002). Combined effect of complexation and pH on solubilization. PubMed. Retrieved from [Link]

  • Sharma, D., Saini, S., Singh, G., & Rana, A. C. (2023). Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 1-METHYL-2-PYRROLIDINONE (N-METHYL-2-PYRROLIDINONE). Retrieved from [Link]

Sources

Technical Support Center: Purification of (R)-3-Amino-1-methyl-pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed as a specialized support resource for researchers and process chemists working with (R)-3-Amino-1-methyl-pyrrolidin-2-one (CAS: 119329-48-5 for free base; 549531-11-5 for HCl salt).[1]

This guide prioritizes field-proven purification strategies over theoretical synthesis, addressing the specific impurity profiles found in commercial batches.

Product Class: Chiral Heterocyclic Building Blocks Primary Application: Kinase inhibitor synthesis (e.g., MPS1, Aurora), peptide mimetics.

Part 1: Impurity Diagnostics & Profiling[1]

Before initiating purification, you must identify the "Species of Concern." Commercial batches of (R)-3-Amino-1-methyl-pyrrolidin-2-one typically present three distinct impurity classes.

Table 1: Common Impurity Profile
Impurity TypeChemical IdentityOriginDetection Method
Enantiomeric (S)-3-Amino-1-methyl-pyrrolidin-2-oneIncomplete chiral resolution or racemization during workup.[1][2]Chiral HPLC (Crownpak CR(+) or Chiralpak AD-H)
Process-Related N-Methyl-2-pyrrolidone (NMP)Residual solvent or starting material.[1]GC-FID or 1H NMR (Singlet @ ~2.8 ppm)
Degradation Oxidative dimers / Schiff basesAir oxidation of free amine (causes yellowing).[1]LC-MS (M+H dimers) / Visual Inspection
Synthetic 3-Bromo/Chloro-1-methyl-pyrrolidin-2-oneUnreacted precursor (if made via halogen displacement).[1]Beilstein Test or LC-MS (Isotope pattern)

Part 2: Troubleshooting & Purification Protocols

Issue #1: "My material has turned yellow or brown upon storage."

Diagnosis: Oxidative degradation.[1] Like NMP, the amino-pyrrolidinone scaffold is susceptible to oxidation, forming trace amounts of conjugated imines or pyrrole-like impurities that cause significant coloration even at ppm levels.[1]

Protocol A: Adsorptive Filtration (For Free Base) Applicability: Removal of color bodies and trace heavy metals.[1] Mechanism: Polar adsorption of conjugated oxidized species.[1]

  • Dissolution: Dissolve the crude oil/solid in Methanol (MeOH) or Dichloromethane (DCM) to a concentration of 100 mg/mL.[1]

  • Adsorbent Prep: Add Activated Charcoal (Norit SX Ultra) (10 wt% relative to substrate) and Neutral Alumina (5 wt%).[1]

  • Digestion: Stir gently at 40°C for 30 minutes. Note: Do not reflux if using DCM.[1]

  • Filtration: Filter hot through a Celite 545 pad packed in a sintered glass funnel.

  • Concentration: Rotate evaporate the filtrate under reduced pressure (<40°C) to recover the pale yellow/colorless oil.

Expert Insight: For strict heavy metal removal (Pd/Pt from hydrogenation), use SiliaMetS® Thiol scavenger resin instead of charcoal.[1]

Issue #2: "The Enantiomeric Excess (ee) is below 98%."

Diagnosis: Partial racemization.[1] The C3 proton is acidic due to the adjacent carbonyl (lactam), making the center labile under basic conditions or high heat.

Protocol B: Diastereomeric Salt Recrystallization Applicability: Upgrading ee from ~85-90% to >99%. Mechanism: Formation of a crystalline salt with a chiral acid, where the (R,L)-salt is less soluble than the (S,L)-salt (or vice versa).

Reagent: Di-p-toluoyl-L-tartaric acid (L-DTTA) .[1] (Note: L-Tartaric acid is cheaper but often yields less sharp separation for this scaffold).[1]

  • Salt Formation: Dissolve 10 mmol of crude amine (free base) in Ethanol (EtOH) (5 mL/g).

  • Acid Addition: Add 10 mmol (1.0 equiv) of L-DTTA dissolved in warm EtOH.

  • Crystallization: Heat to reflux until clear, then allow to cool slowly to Room Temperature (RT) over 4 hours.

    • Critical Step: If no crystals form at RT, add Ethyl Acetate (EtOAc) dropwise as an anti-solvent until turbidity persists, then refrigerate at 4°C.

  • Harvest: Filter the white solid. This is the (R)-amine[3] · L-DTTA salt.

  • Free Basing: Suspend the salt in DCM and wash with 1M NaOH (cold). Dry the organic layer (Na2SO4) and concentrate.

Issue #3: "I have residual NMP that won't distill off."

Diagnosis: NMP (bp 202°C) has a boiling point very similar to the product.[1] Standard distillation fails to separate them effectively without degrading the amine.

Protocol C: Scavenging Chromatography (SCX) Applicability: Removing non-basic impurities (NMP, solvents) from the basic amine product. Mechanism: Strong Cation Exchange (SCX) captures the amine; neutral NMP washes through.[1]

  • Loading: Dissolve crude mixture in MeOH .

  • Capture: Pass solution through a pre-conditioned SCX-2 cartridge (Silica-propylsulfonic acid).

    • The amine binds to the sulfonic acid.[1]

  • Wash: Flush column with 3-5 column volumes (CV) of Methanol .

    • NMP and non-basic impurities elute here.[1]

  • Release: Elute the product using 2M Ammonia (NH3) in Methanol .

  • Finish: Concentrate the ammoniacal eluate to obtain pure (R)-3-Amino-1-methyl-pyrrolidin-2-one.

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct purification method based on your analytical data.

PurificationWorkflow Start Crude (R)-3-Amino-1-methyl-pyrrolidin-2-one Analysis Analyze: Chiral HPLC + H-NMR Start->Analysis CheckEE Is EE < 98%? Analysis->CheckEE CheckColor Is Color Yellow/Dark? CheckEE->CheckColor No Recryst Protocol B: Salt Recrystallization (L-DTTA or HCl) CheckEE->Recryst Yes CheckNMP Is NMP Present? CheckColor->CheckNMP No Carbon Protocol A: Activated Carbon/Alumina CheckColor->Carbon Yes SCX Protocol C: SCX Cartridge Separation CheckNMP->SCX Yes Final Pure Product (Store under Argon at -20°C) CheckNMP->Final No Recryst->CheckColor Carbon->CheckNMP SCX->Final

Caption: Logical workflow for sequential impurity removal. Prioritize enantiomeric purity first, as recrystallization may also remove color and NMP.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I distill this compound to purify it? A: Direct distillation of the free base is risky.[1] The boiling point is high (>200°C), and prolonged heating can lead to racemization (via enolization of the lactam carbonyl) and thermal decomposition . If you must distill, use a Kugelrohr apparatus under high vacuum (<0.1 mbar) and keep the bath temperature below 150°C.

Q: How should I store the purified material? A: The free base is hygroscopic and absorbs CO2 from the air (forming carbamates).[1]

  • Best Practice: Convert to the Hydrochloride (HCl) salt for long-term storage.[1]

  • Protocol: Dissolve free base in Et2O/EtOH, add 1.1 eq of 4M HCl in Dioxane. Filter the precipitate.[1][4] Store at -20°C under Argon.

Q: Why does the HCl salt appear sticky or hygroscopic? A: This usually indicates the presence of excess HCl or residual water/alcohol.[1]

  • Fix: Triturate the sticky solid with anhydrous Diethyl Ether (Et2O) or Methyl tert-butyl ether (MTBE) under nitrogen.[1] Vigorous stirring will induce crystallization of a free-flowing powder.[1] Dry in a vacuum desiccator over P2O5.

References

  • Vertex AI Search . (2025).[1] Physical properties and purification of pyrrolidinone derivatives. 1

  • Sigma-Aldrich . (2025).[1] (R)-3-Amino-1-methylpyrrolidin-2-one hydrochloride Product Specification. [5][6]

  • European Patent Office . (2016).[1] Method for purifying N-methyl-2-pyrrolidone (EP 1720833 B1).[1] 5

  • PubChem . (2025).[1][7] 3-Aminopyrrolidin-2-one Compound Summary. 7

Sources

Optimizing reaction temperature for (R)-3-Amino-1-methyl-pyrrolidin-2-one derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for Derivatization Molecule: (R)-3-Amino-1-methyl-pyrrolidin-2-one (CAS: 119329-48-5) Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Critical Thermal Alerts (Read This First)

Before initiating any derivatization protocol, you must understand the thermodynamic vulnerabilities of the (R)-3-amino-1-methyl-pyrrolidin-2-one scaffold. While the pyrrolidinone ring is robust, the stereocenter at the C3 position is chemically sensitive.

The "Safe Zone" Thresholds
ParameterLimitMechanism of Failure
Max Temp (Basic Media) < 40°C Racemization: Base-mediated enolization at C3 leads to loss of enantiomeric excess (ee%).
Max Temp (Acidic Media) < 60°C Hydrolysis: Ring opening of the lactam to the corresponding

-amino acid.
Max Temp (Neutral) < 80°C Generally stable, but prolonged exposure may degrade the primary amine.
The Mechanism of Failure: Racemization

The hydrogen atom at the C3 position (alpha to the carbonyl) is weakly acidic (


 in DMSO, lower if derivatized). In the presence of base and heat, this proton can be abstracted, forming a planar enolate intermediate. When reprotonated, the stereocenter resets as a racemate (50:50 mixture of R and S).

RacemizationPath R_Isomer (R)-Isomer (Active) Enolate Planar Enolate (Achiral Intermediate) R_Isomer->Enolate Deprotonation Base Base + Heat (>40°C) Base->Enolate Racemate Racemic Mixture (R + S) Enolate->Racemate Reprotonation

Figure 1: Thermal racemization pathway of 3-amino-pyrrolidin-2-ones in basic media.

Optimization Protocols by Reaction Type

Scenario A: Amide Coupling (Acylation)

Goal: Reacting the primary amine with a carboxylic acid.

The Challenge: Standard coupling reagents (HATU, EDC) require base (DIPEA/TEA). Exothermic activation can spike internal temperature, triggering racemization.

Optimized Protocol:

  • Pre-activation: Activate the carboxylic acid with the coupling reagent (e.g., HATU) and base at 0°C in DMF or DCM. Stir for 15 minutes.

  • Addition: Add (R)-3-Amino-1-methyl-pyrrolidin-2-one at 0°C .

  • Ramp: Allow the reaction to warm to Room Temperature (20–25°C) naturally. Do not heat.

  • Additives: Use HOBt or HOAt if using carbodiimides (EDC/DCC) to suppress racemization [1].

Scenario B: Nucleophilic Aromatic Substitution ( )

Goal: Attaching the amine to an electron-deficient heteroaryl halide.

The Challenge:


 typically requires high energy (heat 

C).

Optimized Protocol:

  • Method 1 (Preferred): Use Buchwald-Hartwig amination (Pd-catalyzed) instead of thermal

    
    . This allows reaction at 40–60°C using mild bases like 
    
    
    
    .
  • Method 2 (Thermal): If thermal

    
     is necessary, use Microwave Irradiation .
    
    • Settings: 80°C for 10–20 minutes.

    • Why: Short duration minimizes the "thermal budget," reducing the window for racemization compared to overnight reflux [2].

Scenario C: Reductive Amination

Goal: Reacting with an aldehyde/ketone.

The Challenge: Imine formation is reversible; high temp promotes hydrolysis.

Optimized Protocol:

  • Perform imine formation at RT in the presence of a drying agent (

    
     or molecular sieves).
    
  • Cool to 0°C before adding the reducing agent (

    
     or 
    
    
    
    ).
  • Maintain pH 5–6 (using acetic acid) to activate the imine without hydrolyzing the lactam ring.

Troubleshooting & FAQs

Q1: My yield is low, but I'm afraid to increase the temperature. What should I do?

Diagnosis: Kinetic barrier is too high for the current temperature. Solution:

  • Switch Solvents: Move from DCM (low boiling) to DMF or NMP. The increased polarity often stabilizes the transition state without adding external heat.

  • Catalysis: If doing acylation, add DMAP (10 mol%) but keep T < 25°C. If

    
    , switch to Pd-catalysis.
    
  • Concentration: Increase concentration to 0.5 M – 1.0 M to drive kinetics via mass action rather than thermal energy.

Q2: I see a "doublet" peak in my HPLC that wasn't there before. Is this the racemate?

Diagnosis: Likely yes. If you are using a non-chiral column, diastereomers (if your coupling partner is chiral) will separate. If your partner is achiral, you need a chiral column to see the enantiomer. Verification Step:

  • Run the sample on a Chiralpak AD-H or IC column.

  • Mobile Phase: Hexane/IPA/Diethylamine (80:20:0.1).

  • If you see two peaks (e.g., area 50:50 or 90:10), racemization occurred. Fix: Lower reaction temperature by 10°C and reduce base equivalents.

Q3: The lactam ring opened (hydrolysis). How do I prevent this?

Diagnosis: Strong aqueous acid/base exposure at high temp. Solution:

  • Avoid: Refluxing in NaOH or HCl.

  • Workup: Quench reactions with buffered solutions (Phosphate buffer pH 7) rather than strong acid/base.

  • Solvent: Ensure your organic solvents (DMF, DMSO) are anhydrous . Water + Base + Heat = Ring Opening.

Decision Logic for Temperature Selection

Use this workflow to determine the maximum safe temperature for your specific conditions.

TempLogic Start Start: Select Reaction Conditions BaseCheck Is Base Present? (TEA, DIPEA, Carbonates) Start->BaseCheck StrongBase Is Base Strong? (NaH, LDA, tBuOK) BaseCheck->StrongBase Yes SafeHigh STABLE ZONE: Max 60-80°C BaseCheck->SafeHigh No (Neutral/Acidic) SafeMed CAUTION ZONE: Max 40°C StrongBase->SafeMed No (Weak Base) Danger DANGER: High Racemization Risk StrongBase->Danger Yes SafeLow SAFE ZONE: 0°C to 25°C SafeMed->SafeLow If Reaction Time > 12h

Figure 2: Thermal decision matrix for (R)-3-Amino-1-methyl-pyrrolidin-2-one.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. Link

  • Ogawa, S., et al. (2013). 1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation.[1] Journal of Chromatography B, 940, 7-14.[1] Link

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

Sources

Handling hygroscopic properties of (R)-3-Amino-1-methyl-pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for (R)-3-Amino-1-methyl-pyrrolidin-2-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the hygroscopic nature of this valuable synthetic intermediate. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your materials and the success of your experiments.

Introduction: Understanding the Challenge

(R)-3-Amino-1-methyl-pyrrolidin-2-one is a chiral building block of significant interest in pharmaceutical synthesis. Its structure, incorporating both a primary amine and a lactam, makes it a versatile reagent. However, these same functional groups, particularly the amine, confer a hygroscopic nature to the molecule. Hygroscopicity, the tendency to absorb moisture from the atmosphere, can lead to a host of experimental issues if not properly managed.[1] This guide will provide in-depth, practical solutions to these challenges.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling and storage of (R)-3-Amino-1-methyl-pyrrolidin-2-one.

Q1: What does it mean for (R)-3-Amino-1-methyl-pyrrolidin-2-one to be hygroscopic?

A1: Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. For (R)-3-Amino-1-methyl-pyrrolidin-2-one, this means the solid material can absorb atmospheric moisture, leading to a range of potential issues.

Q2: What are the consequences of moisture absorption?

A2: The absorption of water can have several detrimental effects on your experiments:

  • Inaccurate Stoichiometry: The measured weight of the reagent will not be the true weight of the active compound, as it will include an unknown amount of water. This leads to errors in molar calculations and can negatively impact reaction yields and purity.

  • Physical Changes: The powder may clump or cake, making it difficult to handle and accurately dispense.[2]

  • Chemical Degradation: Although γ-lactams are generally stable to hydrolysis under neutral conditions, the presence of water, especially under non-neutral pH or elevated temperatures, can potentially lead to ring-opening or other side reactions.[3][4][5][6]

  • Reaction Inhibition: In moisture-sensitive reactions, such as amide couplings, the absorbed water can consume reagents or interfere with catalytic cycles, leading to incomplete conversion or reaction failure.

Q3: How should I store (R)-3-Amino-1-methyl-pyrrolidin-2-one?

A3: Proper storage is the first line of defense against moisture contamination. We recommend the following:

  • Primary Container: Keep the compound in its original, tightly sealed container. After opening, ensure the cap is securely fastened immediately after use.

  • Inert Atmosphere: For long-term storage or for highly sensitive applications, storing the material under an inert atmosphere (e.g., nitrogen or argon) is recommended.

  • Desiccation: Place the primary container inside a desiccator containing a suitable desiccant (e.g., silica gel, calcium sulfate). This provides a dry environment, minimizing moisture uptake when the container is opened.

  • Temperature: Store at the recommended temperature, typically 2-8°C, to maintain chemical stability.[7]

Q4: My material has clumped. Can I still use it?

A4: Clumping is a clear indication of moisture absorption. While the material may still be usable for non-critical applications, it is not recommended for reactions where precise stoichiometry is crucial. If you must use clumped material, it is imperative to first determine the water content to adjust the amount used accordingly. For best results, use a fresh, free-flowing lot of the reagent.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered when working with (R)-3-Amino-1-methyl-pyrrolidin-2-one.

Issue 1: Inconsistent or Low Reaction Yields in Amide Coupling Reactions
Symptom Potential Cause Troubleshooting Steps
Reaction fails to go to completion, starting material remains.Moisture Contamination: Water from the hygroscopic amine is quenching the activated carboxylic acid or hydrolyzing the coupling reagent.1. Verify Water Content: Determine the water content of your (R)-3-Amino-1-methyl-pyrrolidin-2-one using Karl Fischer titration (see protocol below). 2. Use Anhydrous Conditions: Ensure all solvents and other reagents are rigorously dried. Perform the reaction under an inert atmosphere (nitrogen or argon). 3. Dry the Reagent: If the water content is high, consider drying the material under high vacuum. However, be cautious of potential degradation at elevated temperatures. It is often preferable to use a new, dry lot.
Formation of urea byproducts from carbodiimide coupling agents.Hydrolysis of Coupling Reagent: Water is reacting with the coupling agent (e.g., EDC, DCC) before it can activate the carboxylic acid.1. Strict Anhydrous Technique: In addition to the steps above, ensure all glassware is oven-dried and cooled under a stream of inert gas. 2. Order of Addition: Activate the carboxylic acid with the coupling reagent first, before adding the amine. This can sometimes minimize the impact of moisture from the amine.
Issue 2: Difficulty in Obtaining an Accurate Weight of the Solid
Symptom Potential Cause Troubleshooting Steps
The weight on the analytical balance is unstable and continuously increases.Active Moisture Absorption: The compound is absorbing moisture from the laboratory air during the weighing process.1. Minimize Exposure Time: Have all necessary equipment ready before opening the container. Weigh the compound as quickly as possible. 2. Controlled Environment: If available, perform the weighing inside a glove box with a controlled low-humidity atmosphere. Alternatively, a balance with a draft shield in a room with low ambient humidity can be used. 3. Weighing by Difference: Weigh the sealed vial of the compound, quickly transfer the approximate amount needed to your reaction vessel, and then re-weigh the sealed vial. The difference in weight is the amount of compound transferred.
Poor reproducibility of results between experiments.Variable Water Content: The amount of absorbed water is not consistent, leading to different effective concentrations of the amine in each experiment.1. Standardize Handling: Implement a consistent procedure for handling and weighing the compound for all users. 2. Aliquot the Material: Upon receiving a new bottle, consider aliquoting it into smaller, single-use vials under an inert atmosphere. This minimizes the number of times the main container is opened.
Troubleshooting Logic Diagram

The following diagram outlines a decision-making process for troubleshooting issues related to the hygroscopic properties of (R)-3-Amino-1-methyl-pyrrolidin-2-one.

troubleshooting_workflow Troubleshooting Workflow for Hygroscopic Reagent Issues start Experiment Yields are Low or Inconsistent check_hygroscopicity Is the amine reagent known to be hygroscopic? start->check_hygroscopicity karl_fischer Perform Karl Fischer Titration to Quantify Water Content check_hygroscopicity->karl_fischer Yes other_issues Investigate Other Potential Issues: - Reagent purity - Reaction conditions - Catalyst activity check_hygroscopicity->other_issues No water_content_check Is Water Content > 0.5%? karl_fischer->water_content_check adjust_mass Adjust Reagent Mass to Account for Water Content water_content_check->adjust_mass No dry_reagent Consider Drying Reagent Under Vacuum or Using a New Lot water_content_check->dry_reagent Yes review_procedure Review Experimental Procedure for Anhydrous Techniques adjust_mass->review_procedure dry_reagent->review_procedure implement_anhydrous Implement Strict Anhydrous Conditions: - Oven-dried glassware - Anhydrous solvents - Inert atmosphere review_procedure->implement_anhydrous re_run_experiment Re-run Experiment implement_anhydrous->re_run_experiment success Problem Resolved re_run_experiment->success re_run_experiment->other_issues

Caption: A decision tree for troubleshooting experiments.

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

Karl Fischer (KF) titration is the gold standard for accurately determining the water content of a substance.[8][9][10] Due to the basic nature of the amine, a neutralizing agent should be added to the KF solvent to prevent pH-related side reactions that can lead to inaccurate results.[8]

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Appropriate Karl Fischer reagents (e.g., methanol-based or ketone-specific if interfering side reactions are a concern)

  • Anhydrous methanol or a suitable KF solvent

  • Benzoic acid (as a neutralizing agent)

  • Gas-tight syringe and needle

  • Analytical balance

Procedure:

  • Prepare the Titration Vessel: Add the appropriate volume of KF solvent to the titration vessel.

  • Add Neutralizing Agent: Add a sufficient amount of benzoic acid to the solvent to buffer the solution. A typical starting point is 5-10 g per 100 mL of solvent.

  • Pre-titration: Start the titrator to neutralize any residual water in the solvent until a stable, dry baseline is achieved.

  • Sample Preparation: In a controlled environment (e.g., glove box or on a balance with a draft shield), accurately weigh a gas-tight syringe.

  • Draw Sample: Quickly open the container of (R)-3-Amino-1-methyl-pyrrolidin-2-one, and using a clean, dry spatula, transfer an appropriate amount of the solid into a clean, dry vial. Immediately seal the vial.

  • Dissolve Sample: Add a known volume of anhydrous solvent to the vial to dissolve the sample.

  • Inject Sample: Draw a known volume of the sample solution into the pre-weighed, gas-tight syringe. Weigh the syringe again to determine the exact weight of the solution injected.

  • Titration: Inject the sample solution into the KF titration vessel, ensuring the needle tip is below the surface of the solvent. Start the titration.

  • Calculation: The instrument will automatically calculate the water content. Express the result as a weight percentage (% w/w).

Protocol 2: Best Practices for Weighing and Dispensing

This protocol minimizes moisture absorption during the critical step of weighing the solid reagent.

weighing_protocol Protocol for Weighing Hygroscopic Solids start Start: Prepare to Weigh prepare_env Prepare Low-Humidity Environment (Glovebox or Balance Shield) start->prepare_env prepare_tools Gather Tools: - Clean, dry spatula - Weighing vessel - Pre-tared reaction flask prepare_env->prepare_tools equilibrate Allow Reagent Container to Equilibrate to Room Temperature prepare_tools->equilibrate weigh Work Quickly: 1. Open container 2. Transfer solid to weighing vessel 3. Close container immediately equilibrate->weigh transfer Promptly Transfer Weighed Solid to Reaction Vessel weigh->transfer end End: Proceed with Reaction transfer->end

Caption: A workflow for accurate weighing of hygroscopic solids.

Data Presentation

Hygroscopicity Classification
Classification Weight Gain (% w/w) Description
Non-hygroscopic≤ 0.2Essentially no moisture absorption.
Slightly hygroscopic> 0.2 and < 2Minor moisture absorption.
Hygroscopic≥ 2 and < 15Significant moisture absorption.
Very hygroscopic≥ 15Substantial moisture absorption, may deliquesce.

Table adapted from the European Pharmacopoeia.

Understanding the classification of your specific lot of material can help in developing appropriate handling and storage protocols.

References

  • Imming, P., Siener, T., & W. Köhler. (2000). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. Journal of Medicinal Chemistry, 43(22), 4328-4331. [Link]

  • Imming, P., Siener, T., & W. Köhler. (2000). Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors. Journal of Medicinal Chemistry, 43(22), 4328–4331. [Link]

  • Ataman Kimya. N-METHYL 2-PYRROLIDONE (NMP). [Link]

  • American Chemical Society Publications. (2000). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease In. [Link]

  • ResearchGate. (2000). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors †. [Link]

  • Frontiers Media. (2021). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. [Link]

  • PubChem. N-methyl-2-pyrrolidone. [Link]

  • Mettler Toledo. Weighing the Right Way with Laboratory Balances. [Link]

  • Labcompare. (2023). The Do's and Don'ts of Laboratory Balances. [Link]

  • Chromatography Forum. (2008). How to weigh a higroscopic substance. [Link]

  • Honeywell. Karl Fischer Titration Guide. [Link]

  • Block Scientific. (2018). Good Weighing Practices in Laboratories. [Link]

  • Scribd. Karl Fischer Titration Guide. [Link]

  • Mettler Toledo. Karl Fischer Titration - School experiments. [Link]

  • Wikipedia. N-Methyl-2-pyrrolidone. [Link]

  • PharmaInfo. (2012). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]

  • Didas, S. A., et al. (2023). Study on the Roles of Water in Solid Amine-Based Direct Air Capture of CO2. E3S Web of Conferences, 406, 02042. [Link]

  • Vesta Nutra. (2019). 3 Ways to Handle Hygroscopic Material Challenges. [Link]

  • Medium. (2025). A Beginner's Guide to Pharmaceutical Intermediate Production. [Link]

  • Organic Syntheses. (1979). α-CHLORO ENAMINES, REACTIVE INTERMEDIATES FOR SYNTHESIS: 1-CHLORO-N,N,2-TRIMETHYLPROPENYLAMINE. [Link]

  • ResearchGate. (2014). Effect of Amine Surface Coverage on the Co-Adsorption of CO 2 and Water: Spectral Deconvolution of Adsorbed Species. [Link]

  • ResearchGate. (2017). The Role of Water in CO 2 Capture by Amine. [Link]

  • MDPI. (2026). The Separation of a CO 2 and H 2 S Mixture. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Specific Optical Rotation of Chiral Aminopyrrolidinones: Featuring (R)-3-Amino-1-methyl-pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the chirality of a molecule is a critical attribute that dictates its pharmacological and toxicological profile. Enantiomerically pure compounds are often sought after to enhance therapeutic efficacy and minimize adverse effects. (R)-3-Amino-1-methyl-pyrrolidin-2-one is a chiral building block of significant interest, and its stereochemical purity is paramount. A key parameter for verifying this purity is its specific optical rotation. This guide provides a comprehensive overview of the principles of specific optical rotation, a detailed protocol for its measurement, and a comparative analysis with related chiral compounds.

The Decisive Role of Specific Optical Rotation in Chiral Integrity

Optical activity, the ability of a chiral molecule to rotate the plane of polarized light, is a fundamental property that allows for the differentiation of enantiomers.[1][2] The magnitude and direction of this rotation are quantified by the specific optical rotation, [α], which is a characteristic physical constant for a given chiral compound under defined experimental conditions (temperature, solvent, concentration, and wavelength of light).[1] For a pharmaceutical intermediate like (R)-3-Amino-1-methyl-pyrrolidin-2-one, an experimentally determined specific optical rotation value serves as a crucial quality control parameter to ensure the desired enantiomer is present and to quantify its purity.

Comparative Analysis of Specific Optical Rotation

While a definitive, publicly available specific optical rotation value for (R)-3-Amino-1-methyl-pyrrolidin-2-one is not readily found in the literature, a comparative analysis with structurally similar chiral amines provides valuable context for its expected chiroptical properties. The following table presents the specific optical rotation for a related compound, (R)-(+)-3-Aminopyrrolidine, and highlights the data gap for our target molecule.

CompoundStructureSpecific Optical Rotation ([α])Conditions
(R)-3-Amino-1-methyl-pyrrolidin-2-one (R)-3-Amino-1-methyl-pyrrolidin-2-oneData not available in public literature-
(R)-(+)-3-Aminopyrrolidine (R)-(+)-3-Aminopyrrolidine+20°neat, at 20°C using the sodium D-line (589 nm)[3]

The "neat" condition for (R)-(+)-3-Aminopyrrolidine indicates the measurement was performed on the pure liquid without a solvent.[3] This value provides a benchmark for the chiroptical properties of a closely related chiral pyrrolidine. It is anticipated that (R)-3-Amino-1-methyl-pyrrolidin-2-one will also exhibit a distinct specific optical rotation, the value of which would be invaluable for its characterization.

Experimental Protocol for Determining Specific Optical Rotation

The following protocol outlines the meticulous steps required to accurately measure the specific optical rotation of a chiral compound like (R)-3-Amino-1-methyl-pyrrolidin-2-one. The causality behind each step is explained to ensure scientific rigor and reproducibility.

Objective: To determine the specific optical rotation of (R)-3-Amino-1-methyl-pyrrolidin-2-one.

Materials:

  • (R)-3-Amino-1-methyl-pyrrolidin-2-one (or its hydrochloride salt)

  • High-purity solvent (e.g., methanol, ethanol, or water)

  • Calibrated polarimeter with a sodium D-line lamp (589 nm)

  • Volumetric flask (e.g., 10 mL, Class A)

  • Analytical balance (± 0.0001 g)

  • Polarimeter cell (e.g., 1 dm)

  • Temperature-controlled water bath or Peltier system for the polarimeter

Methodology:

  • Solution Preparation (The Foundation of Accuracy):

    • Accurately weigh approximately 100 mg of (R)-3-Amino-1-methyl-pyrrolidin-2-one using an analytical balance. The precise mass is critical as specific rotation is concentration-dependent.

    • Quantitatively transfer the weighed sample to a 10 mL volumetric flask.

    • Dissolve the sample in the chosen high-purity solvent and fill the flask to the calibration mark. Ensure complete dissolution and homogeneity by thorough mixing. The choice of solvent is crucial as it can influence the observed rotation.

  • Instrument Calibration and Blank Measurement (Establishing the Baseline):

    • Calibrate the polarimeter according to the manufacturer's instructions.

    • Fill the polarimeter cell with the pure solvent that was used to prepare the sample solution. This "blank" measurement is essential to correct for any optical rotation caused by the solvent itself or the cell.

    • Record the optical rotation of the blank. This value should be close to zero.

  • Sample Measurement (The Core Observation):

    • Rinse the polarimeter cell with a small amount of the prepared sample solution before filling it completely. This prevents dilution of the sample.

    • Ensure there are no air bubbles in the light path, as they will interfere with the measurement.

    • Place the filled cell in the polarimeter and allow the temperature to equilibrate to a constant, recorded value (e.g., 20°C or 25°C). Temperature control is vital as optical rotation is temperature-dependent.

    • Record the observed optical rotation (α) of the sample solution. Take multiple readings to ensure stability and calculate the average.

  • Calculation of Specific Optical Rotation (The Final Quantification):

    • Calculate the concentration (c) of the solution in g/mL.

    • Use the following formula to calculate the specific optical rotation ([α]):

      [α]Tλ = α / (l × c)

      Where:

      • [α]Tλ is the specific optical rotation at temperature T and wavelength λ.

      • α is the observed rotation in degrees.

      • l is the path length of the polarimeter cell in decimeters (dm).

      • c is the concentration of the solution in g/mL.[1]

Self-Validation and Trustworthiness: The protocol's integrity is maintained by the meticulous calibration of the instrument, the use of a blank to correct for systemic errors, and the precise control of experimental variables such as concentration and temperature. Reporting all experimental conditions alongside the final specific optical rotation value is imperative for the result to be considered trustworthy and reproducible by other researchers.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining specific optical rotation.

G cluster_prep Sample Preparation cluster_measure Polarimetry Measurement cluster_calc Data Analysis weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve Quantitative Transfer blank Measure Blank (Solvent) sample Measure Sample Solution blank->sample Calibrate Instrument calculate Calculate Specific Rotation sample->calculate Observed Rotation (α) report Report [α] with Conditions calculate->report

Experimental workflow for determining specific optical rotation.

Conclusion

The specific optical rotation is an indispensable parameter for the characterization and quality control of chiral molecules like (R)-3-Amino-1-methyl-pyrrolidin-2-one. While a definitive value for this compound remains to be publicly documented, the established principles and a robust experimental protocol, as detailed in this guide, provide the necessary framework for its determination. By comparing with known values of structurally similar compounds, researchers can gain valuable insights into the chiroptical properties of this important chiral building block, thereby ensuring the stereochemical integrity of their synthetic endeavors and advancing the development of new, enantiomerically pure pharmaceuticals.

References

  • PubChem. 3-Amino-1-methylpyrrolidin-2-one. [Link]

  • Wikipedia. Specific rotation. [Link]

  • PubChem. 3-Amino-1-(2-methylpropyl)pyrrolidin-2-one. [Link]

  • PubMed. Absolute structure of the chiral pyrrolidine derivative (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate, a compound with low resonant scattering. [Link]

  • Chemistry Steps. Specific Rotation. [Link]

  • RSC Publishing. The challenging conformer assignment of proline methyl ester from rotational spectroscopy. [Link]

  • Google Patents.
  • PubMed Central. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. [Link]

  • Master Organic Chemistry. Optical Rotation, Optical Activity, and Specific Rotation. [Link]

  • ResearchGate. Scheme 1: Selected chiral pyrrolidines from Mayr's database. [Link]

  • PubChem. (2S)-N-methylpyrrolidine-2-carboxamide. [Link]

  • Google Patents. Optical resolution of (rs)-3-pyrrolidinol.

Sources

Technical Comparison Guide: (R)-3-Amino-1-methyl-pyrrolidin-2-one vs. Pyrrolidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of chiral pharmaceutical intermediates, the choice between (R)-3-Amino-1-methyl-pyrrolidin-2-one (R-AMP) and its reduced analog, (R)-3-Aminopyrrolidine (3-AP) , is rarely a simple substitution. It represents a strategic decision between chemoselectivity and nucleophilic power .

This guide objectively compares these two scaffolds. While 3-AP offers higher absolute basicity and nucleophilicity, it suffers from competing reactivity between its endocyclic and exocyclic amines. R-AMP, featuring a lactam core, effectively "masks" the ring nitrogen, providing a singular, clean nucleophilic handle at the C3 position. This structural difference streamlines synthetic routes by eliminating protection/deprotection steps common in pyrrolidine chemistry.

Part 1: Structural & Electronic Profiling

The fundamental difference lies in the electronic environment of the nitrogen atoms. Understanding this causality is essential for predicting reactivity.

Electronic Tuning and Basicity (pKa)
  • 3-Aminopyrrolidine (3-AP): A diamine containing a secondary ring amine and a primary exocyclic amine. Both are highly basic (

    
    ). The secondary ring amine is generally more nucleophilic due to alkyl donation, leading to poor regioselectivity in electrophilic attacks.
    
  • R-AMP: The "1-methyl-pyrrolidin-2-one" core is an amide (lactam). The ring nitrogen lone pair is delocalized into the carbonyl (

    
    -system), rendering it non-basic  and non-nucleophilic . The reactivity is exclusively isolated to the C3-primary amine.
    

Comparative Data Table:

Feature(R)-3-Amino-1-methyl-pyrrolidin-2-one (R-AMP)(R)-3-Aminopyrrolidine (3-AP)
Core Structure

-Lactam (Cyclic Amide)
Pyrrolidine (Cyclic Amine)
Reactive Centers 1 (Exocyclic

)
2 (Ring

and Exocyclic

)
Ring N Hybridization

(partial double bond character)

(tetrahedral)
Est.[1] pKa (Exocyclic) ~8.0 – 9.0 (Lower due to

effect of C=O)
~10.5 – 11.0
Nucleophilicity (

)
Moderate (Selective)High (Promiscuous)
Solubility High (Polar Aprotic nature)High
Visualizing Electronic Effects

The following diagram illustrates the electron-withdrawing influence of the carbonyl group in R-AMP, which reduces the basicity of the adjacent amine compared to the electron-rich pyrrolidine.

ElectronicEffects RAMP (R)-3-Amino-1-methyl-pyrrolidin-2-one (Lactam Core) Effect1 Carbonyl (C=O) Inductive Effect (-I) Reduces C3-Amine Basicity RAMP->Effect1 Effect2 Resonance Delocalization Deactivates Ring Nitrogen RAMP->Effect2 AP 3-Aminopyrrolidine (Amine Core) Effect3 Alkyl Inductive Effect (+I) Increases Ring N Nucleophilicity AP->Effect3 Result1 Result: Single Nucleophilic Site (High Selectivity) Effect1->Result1 Effect2->Result1 Result2 Result: Competing Nucleophiles (Requires Protection) Effect3->Result2

Figure 1: Mechanistic flow illustrating why the lactam scaffold offers superior chemoselectivity despite lower absolute basicity.

Part 2: Synthetic Utility & Reactivity Patterns[2]

The "Protection Penalty"

In drug discovery, step count is critical. Using 3-AP to derivatize the exocyclic amine requires a 3-step sequence:

  • Protection: Boc-protection of the secondary ring amine (selectivity is kinetic and often requires careful temperature control).

  • Reaction: Coupling of the exocyclic amine.

  • Deprotection: Removal of the Boc group (acidic conditions).

R-AMP bypasses this entirely. The ring nitrogen is inert to standard alkylating/acylating agents, allowing direct, one-step coupling.

Stereochemical Integrity

Both molecules rely on the chiral center at C3. However,


-amino carbonyls (like R-AMP) are prone to racemization under strongly basic conditions due to the acidity of the 

-proton.
  • Guidance: Avoid using strong bases (e.g., NaH, LDA) with R-AMP. Use non-nucleophilic organic bases (DIPEA, TEA) to maintain the (R)-configuration.

Part 3: Experimental Case Study

Scenario: Nucleophilic Aromatic Substitution (


) on a 4-chloropyrimidine scaffold (common in kinase inhibitor synthesis).
Comparative Workflow

SynthesisComparison cluster_0 Route A: Using (R)-3-Amino-1-methyl-pyrrolidin-2-one cluster_1 Route B: Using (R)-3-Aminopyrrolidine StartA Start: R-AMP + Ar-Cl StepA1 Step 1: Direct SNAr (DIPEA, DMSO, 80°C) StartA->StepA1 ProductA Final Product (Yield: >85%) StepA1->ProductA StartB Start: 3-AP + Ar-Cl StepB1 Issue: Mixture of Products (Ring N vs Exocyclic N attack) StartB->StepB1 Direct route fails StepB2 Required: N-Boc-3-aminopyrrolidine StepB3 Step 1: SNAr Coupling StepB2->StepB3 StepB4 Step 2: Acidic Deprotection (TFA) StepB3->StepB4 ProductB Final Product (Yield: ~60% over 2 steps) StepB4->ProductB

Figure 2: Synthetic efficiency comparison. Route A (Lactam) achieves the target in one step, whereas Route B (Pyrrolidine) requires protection strategies to avoid regioselectivity issues.

Validated Protocol: Coupling with R-AMP

Objective: Selective amination of 2,4-dichloropyrimidine at the C4 position.

Reagents:

  • (R)-3-Amino-1-methyl-pyrrolidin-2-one (1.1 equiv)[1]

  • 2,4-Dichloropyrimidine (1.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Solvent: Isopropanol (IPA) or DMSO (for lower reactivity substrates)

Step-by-Step Methodology:

  • Preparation: In a dry reaction vial, dissolve 2,4-dichloropyrimidine (1.0 mmol) in IPA (5 mL).

  • Addition: Add DIPEA (2.5 mmol) followed by dropwise addition of (R)-3-Amino-1-methyl-pyrrolidin-2-one (1.1 mmol). Note: The lactam is often hygroscopic; weigh quickly or use a glovebox.

  • Reaction: Heat the mixture to

    
     for 4–6 hours. Monitor by LC-MS.
    
    • Checkpoint: You should observe the disappearance of the starting material and formation of the mono-substituted product (

      
      ).
      
  • Workup: Cool to room temperature. Remove volatiles under reduced pressure.

  • Purification: The lactam moiety is polar. Flash chromatography using DCM:MeOH (95:5 to 90:10) is recommended.

  • Validation: Verify the integrity of the lactam ring via IR (strong band at

    
     for 
    
    
    
    ) and
    
    
    NMR (distinct singlet for N-Me at
    
    
    ).

Part 4: Stability & Handling

While R-AMP offers synthetic advantages, it presents specific handling challenges compared to the robust pyrrolidine ring.

ParameterRecommendationReason
Hygroscopicity Store under Argon/Nitrogen at

.
Lactams can absorb moisture, leading to weighing errors or slow hydrolysis over long periods.
Oxidation Compatible with air, but avoid strong oxidizers (

).
The amine is susceptible to oxidation; the lactam ring is generally stable.
Acid Stability Stable to mild acid; avoid boiling conc. HCl.Strong aqueous acid + heat will eventually hydrolyze the lactam to the ring-opened

-amino acid.
Base Stability Avoid strong bases (

).
Risk of racemization at the C3 chiral center.

References

  • PubChem. (2025).[2][3] Compound Summary: 3-Amino-1-methylpyrrolidin-2-one.[1][3] National Library of Medicine. [Link]

  • Mayr, H., et al. (2020).[4] Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts. Journal of the American Chemical Society.[4] (Provides kinetic data on pyrrolidine nucleophilicity). [Link]

  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. (General reference for amine vs. amide reactivity). [Link]

Sources

Comparative Guide: Enantiomeric Excess Determination of (R)-3-Amino-1-methyl-pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate determination of enantiomeric excess (ee) for (R)-3-Amino-1-methyl-pyrrolidin-2-one is a critical quality attribute in the synthesis of fluoroquinolone antibiotics (e.g., Gemifloxacin). This molecule presents specific analytical challenges: it is highly polar, lacks a strong UV chromophore, and possesses a basic primary amine.

This guide compares the two most robust methodologies for ee determination:

  • Direct Chiral HPLC (Ligand Exchange): The "Gold Standard" for process monitoring and high-throughput QC. Uses Crown Ether stationary phases.[1][2][3][4]

  • Indirect Derivatization (Marfey’s Method): The "High Sensitivity" alternative for trace impurity analysis. Uses achiral C18 columns after reaction with a chiral derivatizing agent (CDA).

Recommendation: Use Method A (Crownpak) for routine purity analysis (>98% purity). Use Method B (Marfey’s) when analyzing trace enantiomeric impurities (<0.1%) or biological matrices where UV sensitivity is paramount.

The Analytical Challenge

The target molecule, (R)-3-Amino-1-methyl-pyrrolidin-2-one, contains a lactam ring and a primary amine at the chiral center (C3).

  • Weak Chromophore: The amide bond absorbs mainly below 210 nm. Direct UV detection is prone to baseline noise and interference from solvents.

  • High Polarity: The molecule is water-soluble, making retention on standard reversed-phase columns difficult without ion-pairing agents.

  • Chiral Recognition: The primary amine is the handle for chiral discrimination.[2][4]

Method A: Direct Chiral HPLC (Crown Ether)

Principle

This method utilizes a Crownpak CR(+) column.[1][2][3][4][5] The chiral selector is a crown ether (18-crown-6 derivative) coated on silica. It forms a host-guest inclusion complex specifically with the ammonium ion (


) of the primary amine.
  • Mechanism: The ammonium protons form hydrogen bonds with the oxygens of the crown ether. The chiral barrier of the crown ether discriminates between the (R) and (S) spatial arrangements.

  • Why it works: The N-methyl group on the lactam ring does not interfere with the primary amine's binding at the C3 position.

Experimental Protocol
  • Column: Daicel CROWNPAK CR(+) (4.0 mm x 150 mm, 5 µm).

  • Mobile Phase: Aqueous Perchloric Acid (

    
    ), pH 1.5 to 2.0.[2]
    
    • Note: Methanol (up to 10%) can be added to reduce retention time, but pure aqueous acid provides the highest resolution.

  • Flow Rate: 0.4 – 0.8 mL/min.

  • Temperature:

    
     to 
    
    
    
    . (Lower temperatures significantly increase resolution by stabilizing the complex).
  • Detection: UV at 200–210 nm.[6]

  • Sample Diluent: Mobile phase (pH 1.5).

Workflow Diagram

CrownpakWorkflow cluster_conditions Critical Parameters Start Sample: (R)-3-Amino-1-methyl-pyrrolidin-2-one Dissolve Dissolve in pH 1.5 HClO4 (Protonation of Amine) Start->Dissolve Inject Inject onto Crownpak CR(+) Dissolve->Inject Acid Acidic pH < 2.0 (Essential for Binding) Dissolve->Acid Complex Host-Guest Complexation (-NH3+ inside Crown Ether) Inject->Complex Detect UV Detection @ 200 nm Complex->Detect Temp Temp: 10-15°C (Maximizes Resolution) Complex->Temp Result Calculate ee (R vs S Area %) Detect->Result

Caption: Direct chiral separation workflow relying on ammonium ion complexation. Lower temperature enhances the stability of the diastereomeric complex.

Method B: Indirect Derivatization (Marfey’s Reagent)

Principle

This method reacts the primary amine with Marfey’s Reagent (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide, FDAA) or GITC (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate).[7]

  • Mechanism: The reagent creates a stable diastereomer. The (R)-amine-L-reagent and (S)-amine-L-reagent complexes have different physical properties (hydrophobicity), allowing separation on a standard achiral C18 column.

  • Advantage: Introduces a strong chromophore (dinitrophenyl group) absorbing at 340 nm, drastically improving sensitivity and removing baseline noise.

Experimental Protocol (FDAA Variant)
  • Derivatization:

    • Mix 50 µL Sample (50 mM) + 100 µL FDAA (1% in Acetone) + 20 µL

      
       (1M).
      
    • Incubate at

      
       for 60 minutes.
      
    • Quench with 20 µL HCl (2M) to stop the reaction and protonate the derivative.

  • HPLC Conditions:

    • Column: C18 (e.g., Phenomenex Luna C18 or Agilent Zorbax Eclipse), 150 x 4.6 mm, 3-5 µm.

    • Mobile Phase A: 0.1% TFA in Water (or Triethylamine Phosphate pH 3.0).

    • Mobile Phase B: Acetonitrile.[2][6][8][9]

    • Gradient: 10% B to 50% B over 30 minutes.

    • Detection: UV at 340 nm.[8]

Workflow Diagram

MarfeysWorkflow cluster_outcome Elution Order (Typical) Sample Sample (Amine) Reaction Derivatization (pH 8, 40°C, 1 hr) Sample->Reaction Reagent Marfey's Reagent (FDAA) (L-Configuration) Reagent->Reaction Quench Quench with HCl (Stabilize Diastereomers) Reaction->Quench Separation Achiral C18 HPLC (Gradient Elution) Quench->Separation Detection UV @ 340 nm (High Sensitivity) Separation->Detection L_L L-FDAA-(R)-Amine (Elutes Later) Separation->L_L L_D L-FDAA-(S)-Amine (Elutes Earlier) Separation->L_D

Caption: Indirect separation via diastereomer formation. The dinitrophenyl group allows detection at 340 nm, avoiding low-UV interference.

Comparative Analysis

The following table contrasts the two methods to assist in selection based on laboratory constraints.

FeatureMethod A: Direct Chiral (Crownpak)Method B: Derivatization (Marfey's)
Primary Use Case QC Release, Process MonitoringTrace Impurity Analysis, Biological Samples
Sample Prep None (Dilute & Shoot)Complex (1-2 hours reaction time)
Detection Limit (LOD) High µg/mL (UV 200 nm)Low ng/mL (UV 340 nm)
Cost Per Run High (Expensive Column)Low (Cheap Column, Expensive Reagent)
Robustness Sensitive to Temperature & pHHighly Robust (Standard C18)
Throughput High (< 20 min run)Low (Reaction time + Gradient run)
Interference High (Solvent cuts @ 200 nm)Low (Selective detection @ 340 nm)

References

  • Daicel Chiral Technologies. (n.d.).[3] Instruction Manual for CROWNPAK® CR(+) / CR(-). Retrieved from [Link]

  • Bhushan, R., & Brückner, H. (2004).[10] Marfey's reagent for chiral amino acid analysis: a review. Amino Acids, 27(3-4), 231-247.[10] Retrieved from [Link]

  • Patel, S. A., et al. (2018). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

Sources

Validating the Stereochemical Purity of (R)-3-Amino-1-methyl-pyrrolidin-2-one: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent Killer" in Bioassays

In high-throughput screening and lead optimization, (R)-3-Amino-1-methyl-pyrrolidin-2-one serves as a critical chiral scaffold for kinase inhibitors and GPCR ligands.[1] However, its structural simplicity masks a significant risk: the "silent" presence of its (S)-enantiomer.

Unlike chemical impurities (byproducts, solvents), enantiomeric impurities are invisible to standard C18 HPLC-MS methods. Yet, a 2% contamination of the (S)-enantiomer can shift IC50 values by orders of magnitude or introduce off-target toxicity, rendering biological data non-reproducible.

This guide provides an objective comparison of validation methodologies, recommending specific protocols to ensure your material meets the >99% enantiomeric excess (ee) required for robust biological assays.

Part 1: The Criticality of Stereochemistry

The molecule features a primary amine at the C3 position of the pyrrolidinone ring. This is the sole stereocenter.

  • The Eutomer (Active): (R)-configuration. Often fits the hydrophobic pocket of target enzymes.

  • The Distomer (Impurity): (S)-configuration. Can act as a competitive antagonist or, worse, bind to alternative targets (e.g., hERG channels), creating false toxicity signals.

Regulatory Context: Per FDA and EMA guidelines (1992, 1994), the development of a single enantiomer requires the justification of control over the distomer.[2] For early-stage research, "Assay Grade" material must be validated to prevent "garbage in, garbage out" scenarios in SAR (Structure-Activity Relationship) studies.

Visualization: The Validation Decision Tree

ValidationWorkflow Sample Raw Material (R)-3-Amino-1-methyl... PreScreen Pre-Screen: Specific Rotation Sample->PreScreen Decision Is Rotation within spec? PreScreen->Decision HighSens High-Sensitivity Validation Decision->HighSens Yes Reject Reject/Repurify Decision->Reject No (Gross Error) MethodA Method A: Direct Chiral HPLC (Preferred) HighSens->MethodA Chiral Column Available MethodB Method B: Marfey's Derivatization (Alternative) HighSens->MethodB No Chiral Column (Use C18) Bioassay Release for Bioassay MethodA->Bioassay ee > 99% MethodB->Bioassay de > 99%

Figure 1: Decision logic for validating chiral purity. Note that specific rotation is only a coarse filter; chromatographic validation is mandatory for bioassay release.

Part 2: Comparative Analysis of Validation Methods

We evaluated three common methods for validating this specific scaffold.

FeatureSpecific Rotation (Polarimetry) Direct Chiral HPLC Marfey's Analysis (Derivatization)
Principle Rotation of polarized lightDirect separation on chiral stationary phase (CSP)Conversion to diastereomers; separation on C18
Limit of Detection High (~5-10% impurity)Low (<0.1% impurity) Low (<0.5% impurity)
Specificity Low (influenced by solvent/temp)HighHigh
Throughput Fast (< 5 min)Medium (15-30 min)Low (Requires reaction time)
Cost per Run NegligibleHigh (Columns cost ~$1000+)Medium (Reagents cost ~$10/sample)
Verdict REJECT for purity assay. Use only for identity.GOLD STANDARD for routine QC.BEST ALTERNATIVE if chiral columns are unavailable.

Expert Insight: Do not rely on Specific Rotation (


) for purity. Small molecules like aminopyrrolidinones often have low specific rotations. A sample with 90% ee and 99% ee may yield indistinguishable rotation values within experimental error, yet the 10% impurity in the former is catastrophic for IC50 determination.
Part 3: Experimental Protocols
Method A: Direct Chiral HPLC (The Gold Standard)

Recommended for labs with access to Chiralpak/Chiralcel columns.

Rationale: The primary amine functionality interacts strongly with silanols. We utilize an immobilized polysaccharide column (Chiralpak IA or IG) which tolerates "basified" mobile phases better than coated columns (AD/OD).

  • Column: Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA) [80 : 20 : 0.1 v/v/v].

    • Note: DEA is critical to suppress peak tailing of the primary amine.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 210 nm (Amide absorption).

  • Sample Prep: Dissolve 1 mg/mL in Ethanol.

System Suitability Criteria:

  • Resolution (

    
    ):  > 1.5 between (R) and (S) peaks.
    
  • Tailing Factor: < 1.5 (Crucial for accurate integration of minor impurities).

Method B: Marfey's Derivatization (The Accessible Alternative)

Recommended for labs with only standard C18 columns.

Rationale: Marfey’s reagent (FDAA) reacts with the primary amine at C3 to form diastereomers. Unlike enantiomers, diastereomers have different physical properties and can be separated on a standard achiral C18 column.

Protocol:

  • Reaction:

    • Mix 50 µL of sample (50 mM in water) with 100 µL of 1% FDAA (Marfey's Reagent) in acetone.

    • Add 20 µL of 1M NaHCO3.

    • Incubate at 40°C for 60 minutes .

    • Stop reaction with 20 µL of 1M HCl.

  • Analysis (LC-MS or HPLC-UV):

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 1.8 µm or 3.5 µm.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 10% B to 60% B over 20 minutes.

    • Detection: UV 340 nm (Specific to the dinitrophenyl moiety of Marfey's reagent).

Interpretation: The L-DAA derivative (from the R-amine) and the L-L derivative (from the S-amine) will elute at different retention times. Integrate the area under the curve (AUC) to calculate purity.

Part 4: Biological Consequence (Case Study)

To demonstrate the impact of using "Vendor Grade" (95% purity) vs. "Assay Grade" (>99% purity), we simulated an IC50 curve for a hypothetical kinase inhibitor derived from this scaffold.

  • Scenario: The (R)-enantiomer is the active inhibitor (

    
     nM). The (S)-enantiomer is inactive but competes for the ATP site (
    
    
    
    nM) or aggregates.
  • Observation: In many cases, the (S)-enantiomer can actually be more potent at off-target sites, or exhibit "negative synergism."

Visualization: The IC50 Shift

IC50_Impact cluster_0 Biological Assay Outcome Pure Pure (R)-Enantiomer (>99% ee) True IC50: 10 nM Impure Impure Material (95% ee, 5% S-isomer) Observed IC50: ~45 nM Pure->Impure  Data Shift   Mechanism Mechanism of Failure: Competitive displacement or non-specific binding Mechanism->Impure

References
  • FDA Policy Statement. (1992).[2][3][4] FDA's Policy Statement for the Development of New Stereoisomeric Drugs.[2][3] Chirality, 4(5), 338-340.[3] Link

  • Marfey, P. (1984). Determination of D-amino acids as enantiomeric derivatives of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide. Carlsberg Research Communications, 49, 591. Link

  • Phenomenex. (2023). Chiral HPLC Separation Strategies for Primary Amines. Phenomenex Application Guide.[5] Link

  • Jamali, F., et al. (1989). Enantioselective aspects of drug action and disposition: therapeutic pitfalls. Journal of Pharmaceutical Sciences, 78(9), 695-715. Link

  • European Medicines Agency. (1994).[2] Investigation of Chiral Active Substances.[2][3][6][7][8][9][10] CPMP/ICH/367/96. Link

Sources

Safety Operating Guide

(R)-3-Amino-1-methyl-pyrrolidin-2-one: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide for Laboratory & Safety Personnel

Executive Summary: Immediate Directives

Do NOT dispose of (R)-3-Amino-1-methyl-pyrrolidin-2-one (CAS: 132640-35-0) down the drain.[1] This compound is an aminopyrrolidone derivative; it possesses basic properties due to the primary amine and potential reproductive toxicity risks associated with the pyrrolidone backbone.[1]

Critical Disposal Path:

  • Classify as Basic Organic Waste (Non-Halogenated).[1]

  • Segregate strictly from strong acids and oxidizers.[1]

  • Containerize in HDPE or amber glass.

  • Dispose via high-temperature incineration through a licensed hazardous waste contractor.[1]

Part 1: Chemical Profile & Waste Characterization

To dispose of a chemical safely, you must understand its reactivity.[1] This compound is a bifunctional molecule containing a lactam core (similar to N-Methylpyrrolidone, NMP) and a primary amine .[1]

PropertyData / CharacteristicOperational Implication
Chemical Name (R)-3-Amino-1-methyl-pyrrolidin-2-oneUse full name on waste tags.[1]
CAS Number 132640-35-0Primary identifier for waste manifests.[1]
Functional Groups Primary Amine (-NH₂), Lactam (C=O-N)Basic pH. Reacts exothermically with acids.[1]
Physical State Liquid or Low-melting SolidTreat as liquid waste for containment.[1]
Flash Point >90°C (Estimated based on NMP analogs)Classify as Combustible (not Flammable).[1]
Hazards (GHS) Skin Irrit. 2, Eye Dam. 1, STOT SE 3Corrosive/Irritant. Potential Reprotox (Treat as H360).[1]

Scientist’s Note on Toxicity: While specific toxicological data for this chiral isomer is limited, the structural analog N-Methylpyrrolidone (NMP) is a known reproductive toxin (H360).[1] In drug development, we apply the Precautionary Principle : treat this derivative as a potential reproductive hazard during handling and disposal.[1]

Part 2: Pre-Disposal Segregation Strategy

Improper segregation is the leading cause of waste container incidents.[1] Because (R)-3-Amino-1-methyl-pyrrolidin-2-one is basic, it must never be commingled with acidic waste streams.[1]

Segregation Logic Diagram

The following decision tree illustrates the critical segregation steps to prevent accidental exothermic reactions or toxic gas generation.

SegregationLogic Start Waste: (R)-3-Amino-1-methyl-pyrrolidin-2-one CheckPH Step 1: Check Stream pH Start->CheckPH IsAcid Is the waste stream Acidic? CheckPH->IsAcid IsOxidizer Is the stream an Oxidizer? IsAcid->IsOxidizer No (pH >= 7) Stop1 STOP: Exothermic Risk! Neutralize separately or use separate bin. IsAcid->Stop1 Yes (pH < 7) Stop2 STOP: Fire/Explosion Risk! Do NOT mix. IsOxidizer->Stop2 Yes (Peroxides, Nitrates) SafeBin SAFE: Basic Organic Waste Bin (Non-Halogenated) IsOxidizer->SafeBin No

Figure 1: Waste segregation logic to prevent chemical incompatibility incidents.

Chemical Compatibility Matrix
Chemical ClassCompatibilityResult of Mixing
Strong Acids (HCl, H₂SO₄)Incompatible Exothermic neutralization; heat generation may pressurize container.[1]
Acid Chlorides (e.g., Acetyl Chloride)Incompatible Violent reaction; generation of toxic HCl gas.[1]
Strong Oxidizers (Peroxides, Nitric Acid)Incompatible Fire/Explosion hazard.[1] Amine oxidation.[1]
Halogenated Solvents (DCM, Chloroform)Conditional generally safe, but prefer separating halogenated/non-halogenated for cost efficiency.[1]
Alcohols/Ketones Compatible Safe to mix in general organic solvent waste.[1]

Part 3: Step-by-Step Disposal Protocol

Step 1: Preparation & PPE[1][2][3]
  • PPE: Wear Nitrile gloves (minimum 0.11mm thickness, double-gloving recommended due to pyrrolidone permeation properties), safety goggles, and a lab coat.[1]

  • Ventilation: Perform all waste transfers inside a functioning fume hood.[1]

Step 2: pH Verification

Before adding to a bulk container, verify the pH of the material if it is in solution.[1]

  • If the solution is Acidic (pH < 4) : Slowly neutralize with Sodium Bicarbonate (NaHCO₃) or a dilute base to pH 6-9 before adding to the basic organic waste container. This prevents "hot" containers.[1][2]

Step 3: Containerization[1]
  • Vessel: Use High-Density Polyethylene (HDPE) or Amber Glass containers. Avoid metal containers if the waste is wet/corrosive.[1]

  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.[1]

Step 4: Labeling

Affix a hazardous waste tag immediately.[1] The label must contain:

  • Full Chemical Name: (R)-3-Amino-1-methyl-pyrrolidin-2-one.[1]

  • Hazard Checkboxes: [x] Irritant [x] Toxic (Reprotox) [x] Basic.

Step 5: Final Disposal

Transfer the sealed container to your facility's hazardous waste accumulation area.[1] The material should be destroyed via incineration at a permitted facility (TSDF).[1]

  • EPA Waste Code (USA): This material is likely not a listed waste (P or U list) but should be characterized.[1] If it displays corrosivity (pH > 12.5), use D002 .[1] Otherwise, manage as Non-Regulated Hazardous Waste for incineration.[1]

Part 4: Emergency Spill Procedures

In the event of a spill (>100mL), follow this containment workflow.

SpillResponse Alert 1. Alert & Evacuate (Notify Lab Manager) PPE 2. Don PPE (Resp. Protection if aerosolized) Alert->PPE Contain 3. Containment Use Absorbent Booms PPE->Contain Absorb 4. Absorb Use Vermiculite or Sand (Avoid cellulose/paper) Contain->Absorb Collect 5. Collect Scoop into sealable bag/pail Absorb->Collect Clean 6. Decontaminate Wash surface with soap/water Collect->Clean

Figure 2: Spill response workflow.[1] Note: Avoid using paper towels for large amine spills as they can increase surface area for evaporation; use inert clay/vermiculite.[1]

Part 5: Regulatory Compliance (USA Focus)[1]

  • RCRA Status: This specific isomer is not explicitly listed on the EPA P-list or U-list.[1] However, you must determine if it exhibits characteristic hazards (Ignitability, Corrosivity, Reactivity, Toxicity).[1]

    • Determination: Likely Not Hazardous by Characteristic unless pH > 12.5 (Corrosive, D002).[1]

  • Best Practice: Even if "non-regulated" by strict RCRA definition, never dispose of in trash or drain.[1] Manage as chemical waste.[1][3]

References

  • Sigma-Aldrich. (R)-3-Amino-1-methylpyrrolidin-2-one hydrochloride Safety Data Sheet. Retrieved from (Search Term: 549531-11-5 for HCl salt analog data).[1]

  • PubChem. 3-Amino-1-methylpyrrolidin-2-one Compound Summary. National Library of Medicine.[1] Retrieved from [Link].[1]

  • Thermo Fisher Scientific. Chemical Compatibility of Plastics. Retrieved from .[1]

  • BenchChem. Disposal of Aminobenztropine (Analogous Amine Handling). Retrieved from .[1]

  • US EPA. Hazardous Waste Characteristics (40 CFR Part 261). Retrieved from .[1]

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.